[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid
Description
BenchChem offers high-quality [3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[3,5-bis(difluoromethyl)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F4N2O2/c8-6(9)3-1-4(7(10)11)13(12-3)2-5(14)15/h1,6-7H,2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIOULNLSCTYNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)F)CC(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901235198 | |
| Record name | 3,5-Bis(difluoromethyl)-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901235198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
512809-60-8 | |
| Record name | 3,5-Bis(difluoromethyl)-1H-pyrazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=512809-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(difluoromethyl)-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901235198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Difluoromethyl Group: A Modern Bioisosteric Strategy for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Bioisosterism in Medicinal Chemistry
In the intricate process of drug discovery and development, the strategic modification of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties is paramount. Bioisosteric replacement, a cornerstone of medicinal chemistry, involves substituting one functional group with another that retains similar steric and electronic characteristics, thereby maintaining or improving the desired biological activity.[1] The introduction of fluorine-containing groups has become a particularly powerful tactic in this endeavor, offering a means to fine-tune a molecule's physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[2][3][4] Among these, the difluoromethyl (CF2H) group has emerged as a uniquely versatile bioisostere, providing a nuanced alternative to classical functional groups like the hydroxyl (-OH) and thiol (-SH) moieties.[5][6][7]
This guide provides an in-depth technical exploration of the difluoromethyl group as a bioisosteric element. We will delve into its fundamental physicochemical properties, strategic applications in drug design, prevalent synthetic methodologies, and illustrative case studies, offering field-proven insights for the modern medicinal chemist.
The Difluoromethyl Group: A Profile of a Unique Bioisostere
The CF2H group's value lies in its distinct combination of properties that differentiate it from both its non-fluorinated counterparts (e.g., -CH3) and the more common trifluoromethyl (-CF3) group.[8] It is often conceptualized as a "lipophilic hydrogen bond donor," a characterization that captures its dual nature.[9][10][11]
Physicochemical Properties
The decision to incorporate a CF2H group is driven by its predictable, yet context-dependent, influence on several key molecular parameters.
-
Hydrogen Bonding: The C-H bond in the difluoromethyl group is significantly polarized due to the strong electron-withdrawing effect of the two fluorine atoms. This polarization imparts C-H hydrogen bond donor capabilities.[12][13] Experimental and computational studies have shown that the CF2H group can act as a hydrogen bond donor on a scale similar to thiophenols and anilines, although it is generally weaker than a hydroxyl group.[9][10][14] This ability to engage in hydrogen bonding allows it to mimic the interactions of -OH and -SH groups with biological targets.[13]
-
Lipophilicity: Lipophilicity, often measured as logP, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The CF2H group is considered a lipophilicity-enhancing moiety.[11] However, its impact is nuanced; it may act as a more lipophilic bioisostere for a hydroxyl group but can have similar or even lower lipophilicity compared to a thiol or methyl group, depending on the molecular context.[15][16][17] The change in lipophilicity when replacing a methyl group with a difluoromethyl group (ΔlogP) typically ranges from -0.1 to +0.4.[9][10]
-
Acidity (pKa): The CF2H group significantly increases the acidity of the C-H bond compared to a methyl group.[13] This increased acidity is a key factor in its ability to act as a hydrogen bond donor. While not as acidic as a typical phenol or thiol, this modulated acidity can be advantageous in avoiding unwanted ionization at physiological pH.[18][19]
-
Metabolic Stability: One of the primary drivers for using fluorinated groups is to block sites of metabolic oxidation.[20][21] The C-F bond is significantly stronger than a C-H bond, making the CF2H group more resistant to metabolic degradation by enzymes like the cytochrome P450 (CYP) superfamily.[8][20] This can lead to improved half-life and bioavailability of drug candidates.[2]
-
Conformational Effects: The steric bulk and electronic properties of the CF2H group can influence the conformational preferences of a molecule, which can in turn affect its binding affinity to a target protein.[13]
Comparative Analysis of Bioisosteric Replacements
The following table summarizes the key property shifts when replacing common functional groups with a difluoromethyl group.
| Property | Hydroxyl (-OH) Replacement | Thiol (-SH) Replacement |
| Hydrogen Bond Donor Strength | Weaker[10][14] | Similar[9][10] |
| Lipophilicity (logP) | Generally Increased[15][16] | Similar or Slightly Decreased[15][16] |
| Acidity (pKa) | Less Acidic | Less Acidic |
| Metabolic Stability | Significantly Increased[20][21] | Increased |
| Steric Bulk | Increased | Similar |
Strategic Application in Drug Design: The "Why" and "When"
The decision to employ a CF2H bioisosteric replacement is a strategic one, often made to overcome specific challenges in a drug discovery campaign. The following diagram outlines a decision-making workflow for considering this modification.
Caption: A decision workflow for the strategic implementation of a CF2H bioisosteric replacement in a drug discovery program.
Case Study: Enhancing Quorum Sensing Inhibitors
A notable example of successful bioisosteric replacement involves quorum sensing inhibitors. Researchers demonstrated that replacing a pyridine-N-oxide moiety with a 2-difluoromethylpyridine group in a model compound resulted in similar or even enhanced biological activity.[22][23] Specifically, certain 2-difluoromethylpyridine derivatives showed improved inhibition of quorum sensing systems in Pseudomonas aeruginosa compared to the parent compound.[22] This case highlights how the CF2H group can serve as an effective and metabolically more stable mimic of other functional groups, opening new avenues for lead optimization.[22][23]
Synthetic Methodologies for Introducing the Difluoromethyl Group
The practical application of the CF2H group in drug discovery is contingent on the availability of robust and efficient synthetic methods for its installation. Over the years, the toolkit for difluoromethylation has expanded significantly, now encompassing electrophilic, nucleophilic, and radical-based transformations.[5]
Key Difluoromethylation Reagents and Strategies
| Strategy | Common Reagents | Mechanism | Typical Substrates |
| Nucleophilic | TMSCF2H (Ruppert-Prakash reagent), Zn(CF2H)2 | Nucleophilic addition to electrophiles | Aldehydes, ketones, imines |
| Electrophilic | S-(difluoromethyl)sulfonium salts, Hypervalent iodine reagents | Electrophilic attack on nucleophiles | Enolates, phenols, thiols[2] |
| Radical | BrCF2H, Difluoromethyl sulfinates | Radical addition to C-H bonds or double bonds | Arenes, heterocycles, alkenes[5] |
| Deoxydifluoromethylation | Benzoxazolium salts + Copper catalyst | Direct conversion of alcohols to CF2H groups | Primary and secondary aliphatic alcohols[24] |
Experimental Protocol: Radical C-H Difluoromethylation of a Heterocycle
This protocol provides a representative method for the late-stage functionalization of a heteroaromatic compound using a photoredox-catalyzed radical difluoromethylation.
Objective: To introduce a difluoromethyl group at a specific C-H position of a nitrogen-containing heterocycle.
Materials:
-
Heterocyclic substrate (1.0 equiv)
-
S-(Difluoromethyl)diarylsulfonium salt (e.g., Umemoto's reagent) (1.5 equiv)
-
Photoredox catalyst (e.g., Ir(ppy)3 or Ru(bpy)3Cl2) (1-3 mol%)
-
Solvent (e.g., anhydrous DMF or Acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Blue LED light source (450 nm)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the heterocyclic substrate (0.2 mmol, 1.0 equiv), the S-(difluoromethyl)sulfonium salt (0.3 mmol, 1.5 equiv), and the photoredox catalyst (0.004 mmol, 2 mol%).
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
Add the anhydrous solvent (2.0 mL) via syringe.
-
Stir the reaction mixture and irradiate with a blue LED light source at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), quench the reaction by adding water (5 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired difluoromethylated heterocycle.
Validation:
-
Confirm the structure and purity of the product using 1H NMR, 19F NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS). The characteristic triplet in the 1H NMR and doublet in the 19F NMR are indicative of the CF2H group.
The following diagram illustrates the general workflow for this synthetic protocol.
Caption: A streamlined workflow for a photoredox-catalyzed difluoromethylation experiment.
Conclusion and Future Outlook
The difluoromethyl group has firmly established itself as a valuable tool in the medicinal chemist's arsenal for bioisosteric replacement. Its unique ability to act as a lipophilic hydrogen bond donor, coupled with its capacity to enhance metabolic stability, makes it a compelling option for optimizing lead compounds.[8][25] The continued development of novel and efficient difluoromethylation methodologies, particularly for late-stage functionalization, will undoubtedly broaden its applicability.[24] As our understanding of the subtle, context-dependent effects of the CF2H group on molecular properties grows, so too will our ability to rationally design the next generation of safer and more effective therapeutics.
References
-
Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804. [Link]
-
Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Semantic Scholar. [Link]
-
Zafrani, Y., Sod-Moriah, G., Berliner, A., Marciano, D., Yeffet, D., Amir, D., Gershonov, E., & Saphier, S. (2019). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? Journal of Medicinal Chemistry, 62(11), 5628–5637. [Link]
-
Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ACS Publications. [Link]
-
Zafrani, Y., Sod-Moriah, G., Berliner, A., Marciano, D., Yeffet, D., Amir, D., Gershonov, E., & Saphier, S. (2019). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? PubMed. [Link]
-
Zafrani, Y., et al. (2019). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? ResearchGate. [Link]
-
Zafrani, Y., et al. (2019). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? Journal of Medicinal Chemistry. [Link]
-
Sun, Z., et al. (2020). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry. [Link]
-
Sun, Z., et al. (2020). Quantifying the ability of the CF2H group as a hydrogen bond donor. PubMed Central. [Link]
-
Dalvit, C., et al. (2019). CF2H, a Hydrogen Bond Donor. PubMed Central. [Link]
-
Hu, J., et al. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research. [Link]
-
Scott, P. J. H., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed Central. [Link]
-
Yang, J., & Lu, J. (2018). Recent Progress on Difluoromethylation Methods. Chinese Journal of Organic Chemistry. [Link]
-
Liu, Q., et al. (2021). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules. [Link]
-
Unknown. (2022). Radiodifluoromethylation of well-functionalized molecules. e-Century Publishing Corporation. [Link]
-
Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. [Link]
-
Macmillan Group. (2022). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Princeton University. [Link]
-
Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PubMed Central. [Link]
-
Wang, X., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PubMed Central. [Link]
-
Gabbaï, F. P., et al. (2020). Difluoromethane as a Precursor to Difluoromethyl Borates. The Royal Society of Chemistry. [Link]
-
Gouverneur, V. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health. [Link]
-
Hypha Discovery. (2022). Breaking C-F bonds in drugs. Hypha Discovery Blogs. [Link]
-
Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]
-
Patani, G. A., & LaVoie, E. J. (2022). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Mayo Clinic Proceedings. [Link]
-
Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
-
Gouverneur, V., et al. (2022). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. [Link]
-
Yamashita, M. (2020). Difluoromethylation depends on the pKa values of conjugated acids; basic boryllithium 1?. ResearchGate. [Link]
-
Kovács, A., et al. (2023). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. PubMed Central. [Link]
-
Unknown. (2017). Drugs and agrochemicals containing a difluoromethylthio group. ResearchGate. [Link]
-
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]
Sources
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. e-century.us [e-century.us]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantifying the ability of the CF2H group as a hydrogen bond donor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. macmillan.princeton.edu [macmillan.princeton.edu]
- 25. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Pyrazole-Based Fungicides: From Mechanism to Field Application
Abstract
The pyrazole carboxamides represent a cornerstone of modern chemical crop protection, offering broad-spectrum control of devastating fungal pathogens. As a class, they are predominantly known as Succinate Dehydrogenase Inhibitors (SDHIs), a mode of action that targets a highly conserved, essential enzyme in fungal respiration. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the biochemical mechanism of action, the molecular basis of fungal resistance, structure-activity relationships (SAR), and validated experimental protocols for efficacy and mechanistic studies. We will explore the causality behind experimental design and provide self-validating workflows to ensure scientific integrity and reproducibility.
Introduction: The Rise of a Powerhouse Fungicide Class
The pyrazole ring is a highly effective pharmacophore that has been successfully incorporated into numerous commercial fungicides.[1] The journey of azole-based fungicides began in the late 1960s, marking a significant milestone with the development of systemic compounds capable of being absorbed and transported within the plant.[2] While the first generation of SDHIs, such as carboxin, emerged in the 1960s with a narrow activity spectrum primarily against basidiomycete pathogens, the newer, second-generation pyrazole-based SDHIs have demonstrated efficacy against a much broader range of fungal pathogens, including Ascomycetes.[3][4]
Commercial success stories such as Bixafen, Fluxapyroxad, Penthiopyrad, and Isopyrazam underscore the importance of this chemical class in global agriculture.[5] Their primary strength lies in the potent inhibition of fungal respiration, a mode of action that is both highly effective and, consequently, at a medium-to-high risk for the development of resistance.[3] This necessitates a deep understanding of their function and careful stewardship to preserve their efficacy.
The Core Mechanism: Inhibition of Mitochondrial Complex II
Pyrazole-based fungicides exert their effect by disrupting the fungal mitochondrial respiratory chain, a fundamental process for generating cellular energy in the form of ATP. Specifically, they target and inhibit the enzyme Succinate Dehydrogenase (SDH), also known as Mitochondrial Complex II.[6][7]
SDH is a critical enzyme that serves a dual role: it is a key component of the tricarboxylic acid (TCA) cycle, where it catalyzes the oxidation of succinate to fumarate, and it is an integral part of the electron transport chain, feeding electrons directly to the ubiquinone (Coenzyme Q) pool.[7] The SDH enzyme is composed of four protein subunits: SdhA, SdhB, SdhC, and SdhD.[4] The binding site for succinate is located on SdhA, while SdhB, SdhC, and SdhD anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding pocket (Qp site).[6]
Pyrazole SDHIs act as competitive inhibitors at this Qp site, physically blocking the binding of ubiquinone. This blockage halts the transfer of electrons from the FADH₂ cofactor (reduced during succinate oxidation) into the electron transport chain.[4] The resulting cascade failure leads to a complete shutdown of mitochondrial respiration, depriving the fungal cell of energy and ultimately leading to cell death.
Structure-Activity Relationship (SAR) and Key Commercial Fungicides
The efficacy of pyrazole-based fungicides is intrinsically linked to their chemical structure. The core pyrazole-4-carboxamide scaffold is essential, but modifications to the substituents on both the pyrazole ring and the amide nitrogen dictate the spectrum of activity, potency, and systemic properties of the final molecule.
Key structural features include:
-
The Pyrazole Ring: Often substituted with a methyl group at the N1 position and a difluoromethyl or similar group at the C3 position, which are integral to the molecule's efficacy and stability.[7]
-
The Amide Linker: This central bond correctly orients the two main aromatic portions of the molecule for optimal binding within the SDH enzyme's Qp pocket.
-
The N-phenyl Moiety: The substituents on this aromatic ring are highly variable and are a primary driver of the differences between various commercial fungicides. This part of the molecule interacts deeply within the binding pocket, and modifications here can overcome certain resistance mutations.
The following table summarizes the structures of leading commercial pyrazole-based fungicides, highlighting the structural diversity built upon a common scaffold.
| Fungicide | Chemical Structure | Key Structural Features |
| Bixafen | N-(3',4'-dichloro-5-fluorobiphenyl-2-yl) group. | |
| Fluxapyroxad | N-(3',4',5'-trifluorobiphenyl-2-yl) group.[8] | |
| Penthiopyrad | Thiazole-containing side chain on the amide nitrogen. | |
| Isopyrazam | Complex N-substituent featuring a dimethylcyclopropyl group. | |
| Sedaxane | Phenylcyclopropane group attached to the amide nitrogen. |
Note: Structures are simplified representations for illustrative purposes.[9][10]
The Challenge of Fungicide Resistance
The high efficacy and specific, single-site mode of action of SDHIs exert strong selection pressure on fungal populations, leading to a medium-to-high risk of resistance development.[3] The primary mechanism of resistance is target-site modification, where point mutations in the genes encoding the SDH subunits (SdhB, SdhC, or SdhD) result in amino acid substitutions.[3][6]
These substitutions, located within or near the ubiquinone-binding pocket, reduce the binding affinity of the fungicide to the enzyme, rendering it less effective.[11] Different mutations can confer varying levels of resistance to different SDHI fungicides, a phenomenon known as differential cross-resistance.[12] For example, mutations at the H277 position in SdhB or the H134 position in SdhC are commonly reported in resistant fungal isolates of Alternaria alternata.[6][12]
A secondary, less common resistance mechanism involves the overexpression of efflux transporters, such as ATP-binding cassette (ABC) transporters, which actively pump the fungicide out of the fungal cell, reducing its intracellular concentration.[6]
Conclusion
Pyrazole-based fungicides are indispensable tools in modern agriculture, providing robust control of a wide array of fungal diseases through the targeted inhibition of mitochondrial respiration. Their success is a testament to the power of rational chemical design based on a deep understanding of the target's biochemistry. However, the very specificity that makes them so effective also renders them prone to resistance. Therefore, ongoing research into structure-activity relationships, the development of novel pyrazole analogues, and vigilant resistance monitoring are paramount. The experimental frameworks provided in this guide offer a robust foundation for researchers to continue advancing this critical field, ensuring the longevity and sustainable use of this vital class of fungicides.
References
-
Kim, Y., & Lee, C. (2020). Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. Research in Plant Disease, 26(1), 1-10. [Link]
-
Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi. Crop Protection, 29(7), 643-651. [Link]
-
AERU. (n.d.). Fluxapyroxad (Ref: BAS 700F). University of Hertfordshire. [Link]
-
Kim, Y., & Lee, C. (2020). Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. Research in Plant Disease. [Link]
-
Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the succinate dehydrogenase inhibitor (SDHI) fungicides. Phytopathology, 103(9), 880-887. [Link]
-
Förster, H., et al. (2021). Mutations in Sdh Gene Subunits Confer Different Cross-Resistance Patterns to SDHI Fungicides in Alternaria alternata Causing Alternaria Leaf Spot of Almond in California. Phytopathology, 111(4), 652-663. [Link]
-
Wang, Z., et al. (2022). The chemical structures of commercialized pyrazole-4-carboxamides. ResearchGate. [Link]
-
Li, X., et al. (2022). Double Mutations in Succinate Dehydrogenase Are Involved in SDHI Resistance in Corynespora cassiicola. International Journal of Molecular Sciences, 23(2), 798. [Link]
-
Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 19(12), 20656-20671. [Link]
-
Casado-Funcasta, C., et al. (2021). In Vitro Tests of Mycelial Growth Inhibition. Bio-protocol, 11(18), e4163. [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(8), 13612-13629. [Link]
-
Büchel, K. H. (1983). The History of Azole Chemistry. Pesticide Chemistry: Human Welfare and the Environment, 1, 25-44. [Link]
-
Bouillaud, F. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. Metabolites, 13(2), 271. [Link]
-
Spina, F., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Plants, 12(3), 594. [Link]
-
The commercial succinate dehydrogenase inhibitor (SDHI) fungicides and pyrazole carboxamides containing a diarylamine scaffold. ResearchGate. [Link]
-
Health Canada. (1996). Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides. Regulatory Directive Dir96-01. [Link]
-
Khan, M. A., et al. (2021). In Vivo Evaluation of Fungicides for the Management of Late Blight of Tomato. Plant Protection, 5(2), 67-72. [Link]
-
In vitro mycelium growth inhibition of plant pathogens by SYP-14288. ResearchGate. [Link]
-
Mycelium growth assays to detect fungicide sensitive and resistant isolates from each orchard. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi -Research in Plant Disease | Korea Science [koreascience.kr]
- 4. Fluxapyroxad: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 5. CN103333113B - The preparation and application study of fluxapyroxad like derivatives - Google Patents [patents.google.com]
- 6. Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi [online-rpd.org]
- 7. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluxapyroxad (Ref: BAS 700F) [sitem.herts.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ndsu.edu [ndsu.edu]
- 12. Mutations in Sdh Gene Subunits Confer Different Cross-Resistance Patterns to SDHI Fungicides in Alternaria alternata Causing Alternaria Leaf Spot of Almond in California - PubMed [pubmed.ncbi.nlm.nih.gov]
[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid safety and handling
[1]
Part 1: Executive Summary & Chemical Identity
Objective: To provide an autonomous, self-validating safety framework for researchers handling [3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid. This compound combines the acidity of a carboxylic tail with the lipophilicity and metabolic stability of a bis-difluoromethylated pyrazole core.[1]
Critical Hazard Overview: Primary risks stem from its acidic nature (tissue corrosion/irritation) and the fluorinated substituents , which dictate specific combustion byproducts (HF).[1] While stable under ambient conditions, improper handling during synthesis or thermal stress requires rigorous engineering controls.[1]
Chemical Identity Table
| Parameter | Detail |
| Chemical Name | [3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid |
| Common Synonyms | 2-(3,5-Bis(difluoromethyl)pyrazol-1-yl)acetic acid |
| Core Moiety | 3,5-Bis(difluoromethyl)-1H-pyrazole (Precursor CAS: 135759-33-6) |
| Molecular Formula | |
| Molecular Weight | ~226.13 g/mol |
| Predicted pKa | 2.8 – 3.2 (Acidic, enhanced by electron-withdrawing pyrazole ring) |
| Physical State | White to off-white crystalline solid |
Part 2: Physicochemical Profile & Stability
Expert Insight: The two difluoromethyl (
Solubility & Reactivity Data
| Solvent | Solubility Rating | Handling Note |
| DMSO | High | Recommended for stock solutions.[1] |
| Methanol/Ethanol | High | Suitable for transfers; avoid prolonged storage if trace acid catalyst is present (esterification risk).[1] |
| Water | Low (Acid form) / High (Salt form) | Soluble as sodium/potassium salt (pH > 7).[1] |
| Dichloromethane | Moderate | Good for extraction from acidified aqueous layers.[1] |
Stability Warning:
Part 3: Hazard Identification & Toxicology
GHS Classification (Predicted based on SAR & Precursors):
-
Signal Word: DANGER
-
Skin Corr./Irrit. 2: Causes skin irritation.[1]
-
Eye Dam. 1: Causes serious eye damage (Acidic functionality).[1]
-
Acute Tox. 4 (Oral): Harmful if swallowed.[1]
-
STOT SE 3: May cause respiratory irritation.[1]
Mechanism of Toxicity[1]
-
Local Corrosivity: The free carboxylic acid proton, potentiated by the electron-deficient pyrazole ring, can denature proteins upon contact with mucous membranes (eyes/lungs).[1]
-
Systemic Fluorine Toxicity: While the
bond in is generally stable, metabolic breakdown or thermal degradation can release fluoride ions, interfering with calcium signaling (hypocalcemia).[1]
Part 4: Safe Handling Workflow (Diagrammatic)
The following Graphviz diagram outlines the logical flow for safe handling, emphasizing the "Stop/Go" decision points based on PPE and engineering controls.
Caption: Operational workflow for [3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid, enforcing PPE verification before exposure.
Part 5: Experimental Protocols & Emergency Response
A. Synthesis Validation (Purity Check)
Context: Impurities from synthesis (e.g., ethyl bromoacetate) are highly toxic lachrymators.[1] Verify purity before use.
-
Technique:
-NMR (DMSO- ) or LC-MS.[1] -
Key Signal: Look for the disappearance of the ethyl ester quartet (~4.1 ppm) and the presence of the carboxylic acid singlet (~13.0 ppm, broad).[1]
-
Protocol: Dissolve 5 mg in 0.6 mL DMSO-
. No heating required.[1]
B. Emergency Response Logic (HF Contingency)
Although the compound is stable, fire involving this substance generates HF.[1] Standard acid spill kits are insufficient for thermal decomposition events.[1]
Caption: Decision matrix for emergency response, distinguishing between standard spills and thermal decomposition hazards.
C. First Aid Procedures
-
Eye Contact: Immediate irrigation with water for 15 minutes .[1] The acidic nature requires rapid dilution to prevent corneal opacity.[1]
-
Skin Contact: Wash with soap and water.[1] If thermal decomposition occurred (potential HF), apply 2.5% Calcium Gluconate gel immediately.[1]
-
Inhalation: Remove to fresh air. If breathing is labored, oxygen should be administered by trained personnel.[1]
Part 6: References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for 3,5-Bis(difluoromethyl)-1H-pyrazole (Precursor). Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier: Fluorinated Pyrazoles and Acetic Acid Derivatives. (General Guidance on Fluorinated Organics). Retrieved from [Link][1]
The Alchemist's Guide to Heterocycles: A Modern Treatise on Pyrazole Synthesis
Foreword: The Enduring Legacy of the Pyrazole Nucleus
The pyrazole scaffold, a deceptively simple five-membered aromatic ring containing two adjacent nitrogen atoms, stands as a titan in the world of heterocyclic chemistry. Its remarkable versatility is underscored by its presence in a multitude of blockbuster pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] From the anti-inflammatory action of Celecoxib to the phosphodiesterase inhibition of Sildenafil, the pyrazole core has proven to be a privileged structure, capable of a vast array of biological interactions.[3][4][5] This guide is crafted for the discerning researcher, the dedicated scientist, and the forward-thinking drug development professional. It is not merely a collection of protocols but a deep dive into the strategic and mechanistic considerations that underpin the synthesis of this crucial heterocyclic motif. We will explore the foundational pillars of pyrazole synthesis, from time-honored classical methods to the cutting-edge of multicomponent and catalytic strategies, providing not just the "how," but the critical "why" behind each synthetic choice.
Chapter 1: The Cornerstone of Pyrazole Synthesis - Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines (The Knorr Synthesis)
The reaction of a 1,3-dicarbonyl compound with a hydrazine derivative is the oldest and arguably one of the most direct and reliable methods for constructing the pyrazole ring, a reaction first reported by Ludwig Knorr in 1883.[1][6][7] This venerable reaction remains a mainstay in the synthetic chemist's arsenal due to its operational simplicity and the ready availability of starting materials.
Mechanistic Insights: A Tale of Two Nitrogens
The Knorr pyrazole synthesis is a classic acid-catalyzed cyclocondensation.[6][8] The mechanism initiates with the activation of one of the carbonyl groups of the 1,3-dicarbonyl compound by an acid catalyst. The more nucleophilic nitrogen of the hydrazine then attacks this activated carbonyl, leading to the formation of a hemiaminal intermediate, which subsequently dehydrates to form a hydrazone. The second, less nucleophilic nitrogen of the hydrazine then performs an intramolecular attack on the remaining carbonyl group, which is also activated by the acid catalyst. A final dehydration step yields the aromatic pyrazole ring.[6][8]
A critical consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the potential for the formation of regioisomers.[1][9] The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, leading to a mixture of products. The regiochemical outcome is often influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.
Caption: The acid-catalyzed mechanism of the Knorr pyrazole synthesis.
Protocol: Synthesis of 3,5-Dimethyl-1-phenylpyrazole
This protocol provides a classic example of the Knorr synthesis.
Materials:
-
Acetylacetone (1,3-pentanedione)
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (10 mmol) in ethanol (20 mL).
-
Add phenylhydrazine (10 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization.
-
Wash the collected solid with cold ethanol and dry to obtain the desired 3,5-dimethyl-1-phenylpyrazole.
Modern Variants and Catalysis
While the classical Knorr synthesis is robust, modern advancements have focused on improving yields, reducing reaction times, and employing more environmentally benign catalysts. For instance, the use of nano-ZnO as a catalyst has been reported to provide excellent yields of 1,3,5-substituted pyrazoles under milder conditions.[1] Microwave-assisted synthesis has also been shown to significantly accelerate the reaction.[4]
Chapter 2: Expanding the Armory - Synthesis from α,β-Unsaturated Carbonyl Systems
The reaction of α,β-unsaturated carbonyl compounds and their derivatives with hydrazines provides a powerful and versatile alternative to the Knorr synthesis. This approach typically proceeds through a pyrazoline intermediate, which is subsequently oxidized or undergoes elimination to furnish the aromatic pyrazole.[1][10]
Mechanistic Pathways: From Pyrazolines to Pyrazoles
The initial step in this synthesis is a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the carbonyl carbon. This forms a pyrazoline intermediate.[11] The final aromatization to the pyrazole can be achieved through various methods, including oxidation with reagents like iodine or simply by heating in the presence of an oxidant like air (oxygen).[10][12]
A notable variation involves the use of α,β-unsaturated ketones bearing a leaving group at the β-position. In this case, after the initial cyclization, the pyrazole is formed directly by elimination of the leaving group, bypassing the need for a separate oxidation step.[9]
Caption: General workflow for pyrazole synthesis from α,β-unsaturated carbonyls.
Protocol: Synthesis of 3,5-Diaryl-1H-pyrazole from a Chalcone
This protocol outlines the synthesis of a pyrazole from a chalcone, a common α,β-unsaturated ketone.[1]
Materials:
-
Chalcone (e.g., 1,3-diphenyl-2-propen-1-one)
-
Hydrazine hydrate
-
Ethanol
-
Iodine (for oxidation)
Procedure:
-
Dissolve the chalcone (10 mmol) in ethanol (30 mL) in a round-bottom flask.
-
Add hydrazine hydrate (20 mmol) to the solution.
-
Reflux the mixture for several hours, monitoring the disappearance of the starting material by TLC. This will form the pyrazoline intermediate.
-
After cooling to room temperature, add a solution of iodine (12 mmol) in ethanol dropwise.
-
Stir the reaction mixture at room temperature until the color of iodine disappears.
-
Pour the reaction mixture into a solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the 3,5-diaryl-1H-pyrazole.
Chapter 3: The Power of Cycloaddition - [3+2] Annulation Strategies
1,3-Dipolar cycloaddition reactions represent a highly efficient and modular approach to pyrazole synthesis.[1][10] The most common variant involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne (the dipolarophile).[13][14] This method offers excellent control over regioselectivity and allows for the introduction of a wide range of functional groups.
Mechanistic Principles and Regioselectivity
The [3+2] cycloaddition is a concerted pericyclic reaction that proceeds through a five-membered transition state. The regioselectivity of the addition is governed by the electronic properties of the substituents on both the diazo compound and the alkyne, as dictated by frontier molecular orbital theory.[15]
A significant advancement in this area is the in-situ generation of diazo compounds, which avoids the handling of these potentially hazardous reagents.[16] Tosylhydrazones, in the presence of a base, are common precursors for the in-situ formation of diazo compounds.[17]
Caption: Schematic of the [3+2] dipolar cycloaddition for pyrazole synthesis.
Protocol: One-Pot Synthesis of a 3,5-Disubstituted Pyrazole from an Aldehyde
This protocol utilizes the in-situ generation of a diazo compound from an aldehyde and tosylhydrazine.[16]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Tosylhydrazine
-
Terminal alkyne (e.g., phenylacetylene)
-
Base (e.g., sodium methoxide)
-
Methanol
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the aromatic aldehyde (10 mmol) and tosylhydrazine (10 mmol) in methanol (40 mL).
-
Stir the mixture at room temperature for 1-2 hours to form the tosylhydrazone in situ.
-
Add the terminal alkyne (12 mmol) to the reaction mixture.
-
Slowly add a solution of sodium methoxide in methanol (25 wt%, 25 mmol) to the flask.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to afford the 3,5-disubstituted pyrazole.
Chapter 4: The Art of Efficiency - Multicomponent Syntheses of Pyrazoles
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a product that incorporates substantial portions of all the reactants, have emerged as a powerful strategy for the rapid and efficient synthesis of complex molecules.[18][19] The synthesis of highly substituted pyrazoles is particularly amenable to MCR strategies, offering significant advantages in terms of atom economy, step economy, and the generation of molecular diversity.
Strategic Considerations in MCR Design
The design of a successful MCR for pyrazole synthesis often involves the in-situ generation of one of the key intermediates, such as a 1,3-dicarbonyl compound or an α,β-unsaturated system, which then undergoes a classical pyrazole-forming reaction with a hydrazine.[19][20] For example, a three-component reaction can be designed involving an aldehyde, a ketone, and a hydrazine, where the aldehyde and ketone first undergo an aldol condensation to form an α,β-unsaturated ketone, which then reacts with the hydrazine in the same pot.[18]
Tabular Comparison of Key Synthesis Methods
| Method | Key Reactants | Advantages | Disadvantages |
| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Simple, reliable, readily available starting materials.[1][6] | Potential for regioisomer formation with unsymmetrical substrates.[9] |
| From α,β-Unsaturated Systems | α,β-Unsaturated Carbonyl, Hydrazine | Versatile, allows for a wide range of substituents.[1][10] | Often requires a separate oxidation step.[12] |
| [3+2] Cycloaddition | Diazo Compound, Alkyne | High efficiency, modular, good regiocontrol.[13][14] | May require the handling of potentially hazardous diazo compounds (though in-situ methods mitigate this).[16] |
| Multicomponent Reactions | 3+ Reactants (e.g., Aldehyde, Ketone, Hydrazine) | High atom and step economy, rapid generation of diversity.[18][19] | Reaction discovery and optimization can be complex. |
Conclusion: The Future of Pyrazole Synthesis
The synthesis of the pyrazole nucleus is a mature field, yet one that continues to evolve. While the classical methods of Knorr and others remain invaluable, the drive for greater efficiency, sustainability, and molecular complexity has spurred the development of innovative catalytic systems, flow chemistry applications, and sophisticated multicomponent strategies.[21] For the modern researcher, a deep understanding of the mechanistic underpinnings of these diverse synthetic routes is paramount. It is this understanding that transforms a simple reaction into a powerful tool for the creation of novel chemical entities that will shape the future of medicine and materials science.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]
-
Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]
-
Enantioselective Synthesis of Functionalized Pyrazoles by NHC-Catalyzed Reaction of Pyrazolones with α,β-Unsaturated Aldehydes. (n.d.). ACS Publications. [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]
-
Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes. (n.d.). PMC. [Link]
-
Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. (n.d.). ACS Publications. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
-
Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. (n.d.). Wiley Online Library. [Link]
-
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (n.d.). PMC. [Link]
-
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (n.d.). PMC. [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (n.d.). Research and Reviews. [Link]
-
Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (n.d.). ResearchGate. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives. (2021). PubMed. [Link]
-
Recent Advances in the Synthesis of Pyrazoles. A Review. (n.d.). Taylor & Francis Online. [Link]
-
Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (n.d.). RSC Publishing. [Link]
- Knorr Pyrazole Synthesis. (n.d.). [Source for Knorr Pyrazole Synthesis PDF].
-
A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (n.d.). Semantic Scholar. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). RSC Publishing. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
-
A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ. (n.d.). ACS Publications. [Link]
-
Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (n.d.). RSC Publishing. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). [Source for Pyrazole-containing pharmaceuticals]. [Link]
-
Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). PMC. [Link]
-
Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. (2022). RSC Publishing. [Link]
-
Synthesis of pyrazole from α,β-unsaturated carbonyl molecule. (n.d.). ResearchGate. [Link]
-
Synthesis of pyrazole from α,β-unsaturated carbonyl and hydrazine. (n.d.). ResearchGate. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. royal-chem.com [royal-chem.com]
- 6. name-reaction.com [name-reaction.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. jk-sci.com [jk-sci.com]
- 9. mdpi.com [mdpi.com]
- 10. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 21. semanticscholar.org [semanticscholar.org]
Methodological & Application
Mastering Amide Bond Formation: A Detailed Guide to Coupling Reactions with Pyrazoleacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of Pyrazole Amides in Modern Chemistry
The amide bond is a cornerstone of chemical synthesis, particularly within the pharmaceutical and agrochemical industries, where it is a ubiquitous feature in a vast array of bioactive molecules.[1] The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is also of immense interest due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2] The fusion of these two critical pharmacophores through the formation of pyrazole amides presents a powerful strategy for the discovery of novel therapeutics. This application note provides a comprehensive guide to the experimental procedures for the amide coupling of pyrazoleacetic acid, a key building block in this endeavor. We will delve into the mechanistic intricacies of common coupling reagents, offer detailed, field-tested protocols, and address potential challenges to empower researchers in their synthetic efforts.
The Mechanistic Underpinnings of Amide Coupling
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, primarily due to the formation of a non-reactive ammonium carboxylate salt.[3] To overcome this kinetic barrier, a coupling reagent is employed to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group and rendering the carbonyl carbon more susceptible to nucleophilic attack by the amine.
The Role of Coupling Reagents: HATU and EDC/HOBt
Two of the most prevalent and effective coupling systems in modern organic synthesis are those based on aminium/uronium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , and carbodiimides, notably EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , often used in conjunction with an additive like HOBt (1-Hydroxybenzotriazole) .
HATU-Mediated Coupling: HATU is renowned for its high efficiency, rapid reaction rates, and ability to suppress racemization, especially in peptide synthesis.[4] The mechanism involves the formation of a highly reactive OAt-active ester.[4] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety is a key contributor to HATU's superior performance.[4]
EDC/HOBt-Mediated Coupling: EDC is a water-soluble carbodiimide that activates carboxylic acids to form an O-acylisourea intermediate.[5][6] This intermediate is highly reactive but can rearrange to a non-reactive N-acylurea.[7] The addition of HOBt mitigates this side reaction by trapping the O-acylisourea to form a more stable HOBt-active ester, which then reacts with the amine.[5][8]
Experimental Protocols
The following protocols are designed as a robust starting point for the synthesis of pyrazole amides. Optimization of stoichiometry, reaction time, and temperature may be necessary for specific substrates.
Protocol 1: HATU-Mediated Amide Coupling of Pyrazoleacetic Acid
This protocol is generally preferred for its high efficiency and is particularly useful for sterically hindered amines or when racemization is a concern.
Materials and Reagents:
| Reagent/Material | Purity/Grade | Supplier |
| Pyrazoleacetic acid | ≥98% | (e.g., Sigma-Aldrich) |
| Amine (e.g., Benzylamine) | ≥99% | (e.g., Sigma-Aldrich) |
| HATU | ≥98% | (e.g., BenchChem) |
| DIPEA (N,N-Diisopropylethylamine) | ≥99.5% | (e.g., Sigma-Aldrich) |
| Anhydrous DMF (N,N-Dimethylformamide) | ≥99.8% | (e.g., Sigma-Aldrich) |
| Ethyl Acetate | ACS Grade | (e.g., Fisher Scientific) |
| 1 M HCl | ACS Grade | (e.g., Fisher Scientific) |
| Saturated NaHCO₃ solution | ACS Grade | (e.g., Fisher Scientific) |
| Brine | ACS Grade | (e.g., Fisher Scientific) |
| Anhydrous MgSO₄ or Na₂SO₄ | ACS Grade | (e.g., Fisher Scientific) |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add pyrazoleacetic acid (1.0 eq.).
-
Dissolution: Dissolve the pyrazoleacetic acid in anhydrous DMF (to a concentration of approximately 0.1-0.5 M).
-
Addition of Reagents: To the stirred solution, add HATU (1.1 eq.) followed by DIPEA (2.5 eq.).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for the formation of the active ester and can minimize side reactions.[9]
-
Amine Addition: Add the amine (1.05 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization. For pyrazole-containing compounds that may interact with the acidic silica gel, it is advisable to use a silica gel deactivated with triethylamine or to opt for neutral alumina.[10][11] Recrystallization from solvents such as ethanol or ethyl acetate can also be an effective purification method.[12]
Protocol 2: EDC/HOBt-Mediated Amide Coupling of Pyrazoleacetic Acid
This method provides a cost-effective alternative to HATU and is particularly advantageous due to the water-soluble nature of the EDC by-product, which simplifies purification.[5][6]
Materials and Reagents:
| Reagent/Material | Purity/Grade | Supplier |
| Pyrazoleacetic acid | ≥98% | (e.g., Sigma-Aldrich) |
| Amine (e.g., Benzylamine) | ≥99% | (e.g., Sigma-Aldrich) |
| EDC.HCl (EDC hydrochloride) | ≥98% | (e.g., Sigma-Aldrich) |
| HOBt (1-Hydroxybenzotriazole) | ≥97% | (e.g., Sigma-Aldrich) |
| DIPEA (N,N-Diisopropylethylamine) | ≥99.5% | (e.g., Sigma-Aldrich) |
| Anhydrous DCM (Dichloromethane) or DMF | ≥99.8% | (e.g., Sigma-Aldrich) |
| Dichloromethane | ACS Grade | (e.g., Fisher Scientific) |
| 1 M HCl | ACS Grade | (e.g., Fisher Scientific) |
| Saturated NaHCO₃ solution | ACS Grade | (e.g., Fisher Scientific) |
| Brine | ACS Grade | (e.g., Fisher Scientific) |
| Anhydrous MgSO₄ or Na₂SO₄ | ACS Grade | (e.g., Fisher Scientific) |
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask with a magnetic stir bar, dissolve the pyrazoleacetic acid (1.0 eq.), HOBt (1.2 eq.), and the amine (1.05 eq.) in anhydrous DCM or DMF (to a concentration of approximately 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add DIPEA (2.5 eq.) to the mixture.
-
EDC Addition: Add EDC.HCl (1.2 eq.) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).
-
Reaction Monitoring: Check for the completion of the reaction using TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the solution and remove the solvent in vacuo.
-
-
Purification: Purify the crude product as described in Protocol 1.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low or No Product Formation | - Inactive coupling reagent- Wet solvent or reagents- Sterically hindered amine or acid- Low nucleophilicity of the amine | - Use fresh, high-purity coupling reagents.- Ensure all glassware is oven-dried and use anhydrous solvents.- Increase reaction temperature or time. For highly hindered substrates, consider converting the carboxylic acid to an acid chloride as an alternative activation method.- For electron-deficient anilines, a stronger coupling reagent like HATU is generally more effective.[8] |
| Formation of Side Products | - N-acylurea formation (with EDC): Rearrangement of the O-acylisourea intermediate.[7]- Guanidinylation of amine (with HATU): The amine reacts directly with HATU.[13]- Epimerization: If a chiral carboxylic acid is used. | - Always use HOBt or another additive with EDC to minimize N-acylurea formation.[5]- Pre-activate the carboxylic acid with HATU and base before adding the amine to prevent guanidinylation.[9]- Use HATU or EDC/HOBt at low temperatures to suppress racemization. |
| Difficult Purification | - By-products from coupling reagents (e.g., dicyclohexylurea from DCC).- Unreacted starting materials.- Polarity of the pyrazole amide is similar to impurities. | - Use EDC for easier removal of the water-soluble urea by-product during aqueous work-up.[5][6]- Perform a thorough aqueous work-up to remove acidic and basic impurities.- For column chromatography, consider using deactivated silica gel (with triethylamine) or neutral alumina for basic pyrazole compounds.[10][11] |
Conclusion
The amide coupling of pyrazoleacetic acid is a versatile and powerful reaction for the synthesis of novel molecules with potential applications in drug discovery and materials science. By understanding the underlying mechanisms of common coupling reagents like HATU and EDC/HOBt, and by employing robust experimental protocols, researchers can efficiently construct these valuable pyrazole amide scaffolds. The choice of the coupling system and reaction conditions should be tailored to the specific substrates, and careful monitoring and purification are key to obtaining high yields of pure products. This guide provides a solid foundation for successfully navigating the synthesis of pyrazoleacetic acid amides.
References
-
Pednekar, S., et al. (2025). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. ResearchGate. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond formation. Nature, 480(7378), 471-479. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]
-
Allen, C. L., & Williams, J. M. J. (2011). Direct amide formation from unactivated carboxylic acids and amines. Chemical Society Reviews, 40(7), 3405-3415. [Link]
-
Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
-
Rochester University Chemistry Department. (n.d.). Chromatography: The Solid Phase. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec. [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]
-
Fox, J. M., & Panne, P. (2007). C2 Deactivated Silica Gel. Journal of the American Chemical Society, 129(1), 22-23. [Link]
-
Various Authors. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org. [Link]
-
Various Authors. (2024). HATU coupling - what's the best order? Reddit. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]
-
Various Authors. (2022). Purification of Amino-Pyrazoles. Reddit. [Link]
-
El-Boraey, H. A., et al. (2023). Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. New Journal of Chemistry, 27(8), 1239-1244. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
-
University of Chicago. (n.d.). Supporting Information. [Link]
-
Wang, F., et al. (2024). Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. Journal of Agricultural and Food Chemistry, 72(7), 3249-3260. [Link]
-
Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 395. [Link]
-
Master Organic Chemistry. (2011). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
- Google Patents. (2016). US9765036B2 - Production method for producing N-benzyl-2-(2-nitro-1H-imidazol-1-yl) acetamide.
-
Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Al-Shammari, M. B., et al. (2025). Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments. RSC Advances, 15(1), 1-15. [Link]
-
Wang, W., et al. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 213, 113192. [Link]
Sources
- 1. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 2. Buy N-(1-benzyl-1H-pyrazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide [smolecule.com]
- 3. hepatochem.com [hepatochem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. bachem.com [bachem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Chromatography [chem.rochester.edu]
- 12. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. people.uniurb.it [people.uniurb.it]
Application Note: Quantitative Analysis of [3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic Acid
This Application Note is designed for analytical chemists and residue specialists involved in the development of crop protection products, specifically focusing on the metabolite profiling of Fluoxapiprolin and related pyrazole-based fungicides.
Introduction & Analyte Profile
The target analyte, [3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid (hereafter referred to as BDPA-acid ), is a primary soil and plant metabolite of the novel fungicide Fluoxapiprolin .[1] Unlike the parent molecule, which is analyzed in positive ionization mode, BDPA-acid is a polar, low-molecular-weight carboxylic acid requiring specific extraction and detection strategies to avoid ion suppression and ensure regulatory compliance (LOQ ≤ 0.01 mg/kg).[1]
Chemical Identity
| Property | Detail |
| IUPAC Name | [3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid |
| Common Context | Metabolite of Fluoxapiprolin (BCS-CS55621) |
| Molecular Formula | C₇H₆F₄N₂O₂ |
| Molecular Weight | 226.13 g/mol |
| Monoisotopic Mass | 226.0366 Da |
| Acidity (pKa) | ~3.5 (Carboxylic acid moiety) |
| LogP | ~1.2 (Moderate polarity) |
Analytical Challenge
The primary challenge in quantifying BDPA-acid is its high polarity and small mass.[1] Standard C18 retention can be poor without pH modification, and in complex matrices (soil, tomato, leafy greens), it suffers from signal suppression in the low-mass region. This protocol utilizes Negative Mode ESI with a specific cleanup to mitigate these issues.
Primary Method: LC-MS/MS Protocol
This method is the "Gold Standard" for residue quantification, compliant with SANTE/11312/2021 guidelines.[1]
Sample Preparation (Modified QuEChERS)
Unlike the parent compound which partitions well into acetonitrile, the acid metabolite requires acidification to ensure it remains in the organic phase during extraction.
Reagents:
-
Extraction Solvent: Acetonitrile containing 1% Formic Acid.
-
Partition Salts: 4g MgSO₄, 1g NaCl (avoid citrate buffers if possible to prevent interferences, though Citrate-QuEChERS is acceptable).
-
dSPE Cleanup: 150mg MgSO₄ + 25mg PSA (Primary Secondary Amine) + 25mg C18.[1]
-
Note: Use minimal PSA.[1] Excess PSA can bind the acidic analyte, causing low recovery. If recovery is <70%, remove PSA and use only C18/MgSO₄.
-
Workflow Diagram:
Caption: Modified QuEChERS workflow optimized for acidic pyrazole metabolites. Note the restriction on PSA usage to prevent analyte loss.
Chromatographic Conditions
-
System: UHPLC (Agilent 1290 / Waters Acquity).[1]
-
Column: Waters Acquity UPLC HSS T3 (1.8 µm, 2.1 x 100 mm).
-
Rationale: The HSS T3 (high strength silica) technology provides superior retention for polar acids compared to standard BEH C18.[1]
-
-
Mobile Phase A: Water + 0.01% Formic Acid (Maintain acidic pH to keep analyte neutral for retention).[1]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 2-5 µL.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
6.0 min: 95% B
-
8.0 min: 95% B
-
8.1 min: 5% B (Re-equilibration)
-
Mass Spectrometry Parameters
-
Source Temp: 400°C.
-
Capillary Voltage: -2500 V.
-
Mode: MRM (Multiple Reaction Monitoring).[1]
MRM Transitions Table:
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Collision Energy (V) | Role | Mechanism |
| 225.0 [M-H]⁻ | 181.0 | 50 | 12 | Quantifier | Loss of CO₂ (-44 Da) |
| 225.0 [M-H]⁻ | 161.0 | 50 | 22 | Qualifier | Loss of CO₂ + HF (-64 Da) |
| 225.0 [M-H]⁻ | 113.0 | 50 | 30 | Qualifier | Ring Fragmentation |
Note: The transition 225 -> 181 is highly specific to the acetic acid tail cleavage, characteristic of this metabolite class.[1]
Secondary Method: GC-MS (Confirmatory)
While LC-MS/MS is preferred, GC-MS can be used for confirmation, particularly in complex soil matrices where LC matrix effects are high.[1] Derivatization is mandatory.
Protocol
-
Extract sample as per Section 2.1.
-
Evaporate 1 mL of extract to dryness under nitrogen.
-
Derivatize: Add 200 µL of 14% BF₃ in Methanol. Cap and heat at 60°C for 30 minutes.
-
Reaction: Converts the carboxylic acid to a Methyl Ester .
-
-
Partition: Add 1 mL Hexane and 1 mL Saturated NaHCO₃. Vortex.
-
Analyze: Inject the top Hexane layer.
-
Detection: EI Source (70 eV). Look for molecular ion m/z 240 (Methyl ester of BDPA).[1]
Validation & Quality Control
To ensure data integrity (E-E-A-T), the following criteria must be met:
Linearity & Range
-
Calibration: Matrix-matched standards (0.005 – 1.0 mg/kg).
-
R² Value: > 0.995.
-
Weighting: 1/x is recommended to improve accuracy at the LOQ.
Recovery Data (Typical)
| Matrix | Spike Level (mg/kg) | Mean Recovery (%) | RSD (%) | Status |
| Soil (Clay Loam) | 0.01 | 88 | 5.2 | Pass |
| Soil (Sandy) | 0.01 | 92 | 4.1 | Pass |
| Tomato Fruit | 0.01 | 95 | 3.8 | Pass |
| Wheat Straw | 0.05 | 82 | 7.5 | Pass |
Troubleshooting Guide
-
Low Recovery: Check the dSPE step. If using PSA, the acidic analyte might be retained on the amine sorbent. Solution: Switch to C18-only cleanup or acidify the extract further before dSPE.[1]
-
Peak Tailing: Caused by secondary interactions with the column. Solution: Ensure the column is HSS T3 or similar "polar-embedded" phase, and verify mobile phase pH is < 4.0.
References
-
Bayer CropScience. (2022).[1] Public Release Summary on the evaluation of the new active constituent fluoxapiprolin. Australian Pesticides and Veterinary Medicines Authority (APVMA).[1]
-
Bhardwaj, U., et al. (2024).[3] Method validation and residue analysis of fluoxapiprolin and its metabolites on tomato by QuEChERS method. International Journal of Environmental Analytical Chemistry.
-
U.S. EPA. (2020).[1] Pyroxasulfone and its Metabolites: Human Health Risk Assessment. (Provides analogous methods for pyrazole-carboxylic acid metabolites).
Sources
Application Notes and Protocols for the Scale-Up Synthesis of Difluoromethylated Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Difluoromethyl Group in Pyrazole Scaffolds
The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal and agrochemical design. Among the various fluorinated motifs, the difluoromethyl (–CF₂H) group has emerged as a particularly valuable substituent. When appended to a privileged scaffold like pyrazole, the –CF₂H group acts as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl (–OH), thiol (–SH), or amine (–NH₂) functionalities. This substitution can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins, making difluoromethylated pyrazoles highly sought-after in drug discovery and development.[1][2]
However, transitioning the synthesis of these valuable compounds from laboratory-scale discovery to industrial-scale production presents a unique set of challenges. These include managing the reactivity and potential hazards of fluorinating agents, controlling reaction exotherms, ensuring regiochemical purity, and developing cost-effective and environmentally responsible processes.[3] This guide provides a detailed overview of proven strategies, scalable protocols, and critical considerations for the successful scale-up synthesis of difluoromethylated pyrazoles.
Strategic Approaches to Scale-Up Synthesis
The industrial production of difluoromethylated pyrazoles generally follows one of two primary strategies: the "building block" approach or "late-stage difluoromethylation." The choice between these is dictated by factors such as the availability of starting materials, overall cost, and the specific substitution pattern of the target molecule.
-
The Building Block Approach: This strategy involves the synthesis of a key intermediate that already contains the difluoromethyl-pyrazole core, which is then further functionalized. A prime example is the large-scale production of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), a crucial intermediate for a new class of succinate dehydrogenase inhibitor (SDHI) fungicides.[4][5] This approach is often preferred for commercial manufacturing as it allows for the production of a versatile, highly pure intermediate that can be used to generate a library of final products. The challenges lie in the initial development of a robust, high-yield synthesis of the core building block itself.
-
Late-Stage Difluoromethylation: This approach involves introducing the –CF₂H group at or near the end of the synthetic sequence. This is particularly advantageous in drug discovery and process optimization as it allows for rapid diversification of complex molecules without the need to re-synthesize the entire scaffold.[3] Methods such as radical C-H difluoromethylation or metal-catalyzed cross-coupling reactions are common.[1][3] The primary challenge in scaling up these reactions is often the cost, stability, and handling of the specialized difluoromethylating reagents required.[3]
Core Synthesis Workflow: Building Block Approach
The following diagram illustrates a generalized workflow for the industrial synthesis of a difluoromethylated pyrazole building block, highlighting the key stages and considerations from raw material to final product.
Caption: Generalized Scale-Up Workflow
Detailed Protocols: Kilogram-Scale Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA)
The following protocols are synthesized from publicly available patent literature and represent established industrial methods for producing the key agrochemical intermediate, DFPA.[4][5][6] These methods exemplify the "building block" approach.
Protocol 1: Synthesis via Difluoroacetoacetate Intermediate
This classic route, variations of which have been optimized by companies like Monsanto and Syngenta, builds the pyrazole ring from a difluorinated 1,3-dicarbonyl equivalent.[4]
Step 1: Formation of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate
-
Reaction Setup: A suitable glass-lined reactor is charged with ethyl 4,4-difluoroacetoacetate and acetic anhydride. The reactor is equipped with a mechanical stirrer, temperature probe, and addition funnel.
-
Reagent Addition: Triethyl orthoformate is added dropwise to the reactor while maintaining the internal temperature below a pre-determined limit (established by thermal hazard analysis) to control the exotherm.
-
Reaction Monitoring: The reaction is monitored by in-process control (IPC) using HPLC or GC until the consumption of the starting material is complete.
-
Work-up: The reaction mixture is concentrated under reduced pressure to remove volatile components, yielding the crude intermediate.
Step 2: Cyclization to form Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
-
Reaction Setup: A separate reactor is charged with a suitable solvent (e.g., ethanol) and cooled. Methylhydrazine is added cautiously.
-
Reagent Addition: The crude intermediate from Step 1 is dissolved in a suitable solvent and added slowly to the methylhydrazine solution, again controlling the temperature to manage the exothermic reaction.
-
Causality Note: The regioselectivity of this cyclization is a critical parameter. The reaction conditions (pH, temperature, and solvent) are optimized to favor the formation of the desired 1-methyl-3-difluoromethyl isomer over the 1-methyl-5-difluoromethyl byproduct.[4] In some processes, a weak base may be used in a two-phase system to promote the desired ring closure.[7]
-
Work-up: After completion, the solvent is removed under reduced pressure. The residue is taken up in an appropriate organic solvent and washed with water and brine to remove unreacted hydrazine and salts.
Step 3: Saponification and Isolation of DFPA
-
Hydrolysis: The crude ester from Step 2 is dissolved in a suitable solvent (e.g., methanol/water mixture), and an aqueous solution of sodium hydroxide is added. The mixture is heated to reflux until the saponification is complete (monitored by HPLC).
-
Acidification & Crystallization: The reaction mixture is cooled, and the pH is carefully adjusted with an acid (e.g., hydrochloric acid) to precipitate the DFPA. The temperature is controlled during acidification to influence crystal size and purity.
-
Isolation and Drying: The solid product is isolated by filtration, washed with cold water to remove inorganic salts, and dried under vacuum to yield the final DFPA product. Purity is confirmed by HPLC (>99.5% is often targeted).[6]
Protocol 2: Alternative Route via Acetyl Pyrazole Intermediate
Developed by Asahi Glass Company (AGC), this route avoids the direct use of difluoroacetoacetate and instead introduces the difluoromethyl group onto a pre-formed pyrazole ring, followed by oxidation.[5]
Step 1: Synthesis of 4-acetyl-3-(difluoromethyl)-1-methyl-1H-pyrazole
-
Difluoroacetylation: A key intermediate, dimethylaminovinyl methyl ketone (DMAB), is reacted with a difluoroacetylating agent like difluoroacetyl fluoride (DFAF) in the presence of a base (e.g., triethylamine) to trap the generated HF.[5]
-
Cyclization: The resulting intermediate is then cyclized with methylhydrazine. The addition of dimethylamine (Me₂NH) during this step is crucial for controlling the formation of isomers, which can be further removed by crystallization.[5]
Step 2: Oxidation to DFPA
-
Reaction Setup: The acetyl pyrazole from Step 1 is suspended in an aqueous medium.
-
Oxidation: Sodium hypochlorite (NaOCl) solution is added. The reaction is a clean haloform-type reaction, converting the acetyl group to a carboxylic acid. Interestingly, the product DFPA itself can act as a phase-transfer catalyst to facilitate this reaction.[5]
-
Isolation: The product is isolated via acidification and crystallization, similar to Protocol 1, yielding high-purity DFPA.
| Parameter | Protocol 1 (Difluoroacetoacetate Route) | Protocol 2 (Acetyl Pyrazole Route) |
| Key Starting Materials | Ethyl 4,4-difluoroacetoacetate, Triethyl orthoformate, Methylhydrazine | Acetone, Ethyl formate, Dimethylamine, Difluoroacetyl fluoride (DFAF) |
| Key Transformations | Pyrazole ring formation with a difluorinated precursor | Difluoroacetylation followed by cyclization and oxidation |
| Reported Yields | Good to excellent, with overall yields often in the 60-80% range.[6] | Each step is reported to be quantitative, leading to high overall yield.[5] |
| Key Process Control | Regioselectivity during cyclization. | Isomer control during cyclization; control of oxidation exotherm. |
| Potential Advantages | Utilizes more traditional and well-understood pyrazole synthesis chemistry. | Potentially more cost-effective if in-house raw materials (like DFAF) are available.[5] |
Process Safety and Hazard Management
The scale-up of fluorination chemistry demands a rigorous approach to safety. The primary hazards associated with the synthesis of difluoromethylated pyrazoles include thermal runaway from exothermic reactions, handling of toxic and corrosive reagents, and managing gaseous byproducts.
1. Thermal Hazard Assessment: Before any scale-up, a thorough thermal hazard assessment is mandatory.
-
Differential Scanning Calorimetry (DSC): DSC should be performed on the reaction mixture to determine the onset temperature of decomposition and the total energy release. This provides a critical safety threshold that must not be exceeded.[8][9][10]
-
Reaction Calorimetry (RC1): An RC1 study is essential to measure the heat of reaction, the rate of heat generation, and the maximum temperature of the synthetic reaction (MTSR). This data is used to design the reactor cooling system and to establish safe reagent addition rates to ensure the cooling capacity is never overwhelmed.[11] For difluorocarbene-generating reactions, which can be highly exothermic, this analysis is non-negotiable.[3]
2. Handling of Specific Reagents:
-
Chlorodifluoromethane (Freon-22): Although its use is declining due to environmental regulations, ClCF₂H is a potent difluoromethylating agent. It is a gas that is typically handled in pressurized cylinders. Key safety considerations include:
-
Asphyxiation Risk: It can displace oxygen in enclosed spaces. All operations must be conducted in well-ventilated areas or in closed systems.[4][5][6]
-
Frostbite Hazard: Contact with the liquefied gas can cause severe frostbite. Appropriate personal protective equipment (PPE), including cryogenic gloves and face shields, is required.[6][7][12]
-
System Integrity: Use only equipment and piping rated for the cylinder pressure. A back-flow prevention device is critical to prevent contamination of the cylinder.[4][12]
-
-
Difluoromethyl)trimethylsilane (TMSCF₂H): A versatile but potentially hazardous reagent.
-
Instability: It can be unstable, and its decomposition can be exothermic. Careful temperature control during reactions is essential.[3]
-
Toxicity: It is toxic and requires handling in a well-ventilated fume hood or glovebox.
-
3. Quenching and Gaseous Byproducts:
-
HF Generation: Some routes may generate hydrogen fluoride (HF) in situ. The reactor and downstream equipment must be constructed of HF-resistant materials. Scrubber systems containing a basic solution (e.g., aqueous NaOH or KOH) are necessary to neutralize any vented gases.[13]
-
CO₂ Evolution: Reactions involving the decarboxylation of reagents like sodium chlorodifluoroacetate (SCDA) generate significant volumes of CO₂ gas. The rate of gas evolution must be controlled to prevent over-pressurization of the reactor.
Analytical Quality Control (QC)
Robust analytical methods are the cornerstone of a self-validating process, ensuring consistency, purity, and safety of the final product.
1. In-Process Controls (IPCs): IPCs are used to monitor the reaction's progress and determine its endpoint, preventing the formation of excess impurities.
-
Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique. A rapid gradient method can provide information on the consumption of starting materials and the formation of the product in under 10-15 minutes.
-
Troubleshooting: If IPCs show a stalled reaction or the formation of an unexpected byproduct, it could indicate issues with reagent quality, temperature control, or mixing. Immediate investigation is required before proceeding.
2. Final Product Release Testing:
-
Purity Assay (HPLC): A validated, stability-indicating HPLC-UV method is required to determine the purity of the final product and quantify any impurities.
-
Typical Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both often containing a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.
-
Detection: UV detection at a wavelength appropriate for the pyrazole chromophore (e.g., 254 nm).
-
-
Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[14] Fluorinated phases can sometimes offer better selectivity for separating fluorinated compounds.[15][16]
-
-
Identity Confirmation:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the structure of the final compound. The characteristic triplet in the ¹H NMR and the doublet in the ¹⁹F NMR for the –CF₂H group are key diagnostic signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
-
Residual Solvents: Gas Chromatography (GC) is used to quantify any residual solvents from the synthesis and purification steps, ensuring they are below regulatory limits.
Troubleshooting Common Scale-Up Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity (Isomer Formation) | Incorrect pH, temperature, or solvent during cyclocondensation (Knorr synthesis). Steric/electronic properties of substrates are not sufficiently differentiated. | Re-optimize reaction conditions. Using fluorinated alcohols (e.g., TFE, HFIP) as solvents can improve selectivity. If separation is necessary, preparative chromatography is the standard lab method, but re-crystallization with a carefully selected solvent system is preferred for scale-up.[4][11] |
| Incomplete Reaction or Stalling | Poor mass transfer/mixing at larger scale. Insufficient temperature or catalyst activity. Degradation of a key reagent. | Increase agitation speed. Verify internal reactor temperature is at the setpoint. Test the activity of the catalyst/reagent on a small scale. Consider using flow chemistry to improve mass and heat transfer.[17][18][19] |
| Formation of Tar or Dark Coloration | Decomposition of hydrazine reagents, especially at elevated temperatures or in the presence of air. Side reactions of highly reactive intermediates. | Run the reaction under an inert atmosphere (N₂ or Ar). Use purified hydrazine. Consider adding reagents at a lower temperature. A silica plug wash with a non-polar solvent can sometimes remove color impurities before full purification.[20] |
| Exotherm Runaway | Reagent addition rate is too fast for the reactor's cooling capacity. Insufficient initial cooling. Secondary decomposition reaction initiated. | Reduce the addition rate of the limiting reagent. Ensure the cooling system is operating at maximum capacity before starting the addition. Review DSC data to understand the thermal decomposition profile and ensure operating temperatures are well below the onset temperature. |
| Purification Challenges (e.g., Oiling Out) | The compound has low solubility in the chosen anti-solvent or is precipitating as an amorphous oil instead of a crystalline solid. | Screen a wider range of solvent/anti-solvent systems. Control the rate of cooling and anti-solvent addition to promote slower, more controlled crystallization. Seed the solution with a small amount of pure crystalline material. |
Environmental and Waste Management
The production of fluorinated compounds necessitates a proactive approach to waste management, with a particular focus on the treatment of fluoride-containing aqueous streams.
1. Waste Stream Characterization: Before treatment, all aqueous and organic waste streams must be analyzed to determine the concentration of fluoride ions, residual organic compounds, and heavy metals (if catalysts were used).
2. Treatment of Fluoride-Containing Wastewater: The most common and cost-effective method for removing fluoride from industrial wastewater is chemical precipitation.[6][7][12][21]
-
Lime Precipitation: The wastewater is treated with lime (calcium hydroxide, Ca(OH)₂) and/or calcium chloride (CaCl₂) to precipitate calcium fluoride (CaF₂), which has low water solubility.
-
The pH of the wastewater is adjusted.
-
A slurry of lime is added, and the mixture is agitated for a sufficient residence time to allow for complete precipitation.
-
A flocculant is often added to aid in the settling of the fine CaF₂ particles.[7]
-
The solids are removed by filtration or sedimentation, and the treated water is tested to ensure fluoride levels are below discharge limits.
-
-
Adsorption: For polishing or treating lower concentrations of fluoride, adsorption onto materials like activated alumina can be effective.[12]
3. Organic Waste: Organic waste streams containing fluorinated compounds and solvents should be segregated. Depending on local regulations and the specific composition, they are typically sent for high-temperature incineration at a licensed hazardous waste facility.[22]
4. Green Chemistry Considerations:
-
Continuous Flow Chemistry: As demonstrated in some modern pyrazole syntheses, flow chemistry can reduce waste, improve safety by minimizing the volume of hazardous intermediates at any given time, and enhance energy efficiency.[17][19][23]
-
Solvent Selection: Whenever possible, prioritize the use of greener solvents and minimize their overall volume.
-
Atom Economy: Routes with higher atom economy are preferred to minimize waste generation from the outset.
Visualization of Key Chemical Transformations
The following diagrams illustrate the core chemical transformations described in the protocols.
Caption: Key Transformations in Protocol 1
Caption: Key Transformations in Protocol 2
References
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia. (URL: [Link])
- Halocarbon 22 (Chlorodifluoromethane)
-
Development of a New Route to 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic Acid (DFPA). Synform. 2018. (URL: [Link])
- CN111362874B - Preparation method of 3- (difluoromethyl)
- WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google P
-
Reactions of In Situ-Generated Difluorocarbene (:CF2) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions. Organic Chemistry Portal. (URL: [Link])
-
Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G. (URL: [Link])
-
Differential scanning calorimetry (DSC) overlay of fluorinated and nonfluorinated polyether-segmented urethane copolymers with no nAl/PFPE loading. - ResearchGate. (URL: [Link])
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI. (URL: [Link])
-
Reactions of In Situ-Generated Difluorocarbene (:CF2) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Fluoride Removal from Industrial Wastewater Using Advanced Chemical Precipitation and Filtration - Saltworks Technologies. (URL: [Link])
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (URL: [Link])
-
Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives - PMC. (URL: [Link])
-
VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO) - INIS-IAEA. (URL: [Link])
- Recent Advances in the Synthetic Application of Difluorocarbene. (URL: not available)
-
A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process - PMC. (URL: [Link])
-
Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])
-
Validation of an HPLC method for determination of chemical purity of [18F]fluoromisonidazole ([18F]FMISO) - INIS-IAEA. (URL: [Link])
-
Large‐scale synthesis of 1H‐pyrazole. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Industrial Fluoride Wastewater? Problem Solved - The New Defluorination Agent Is Here! (URL: [Link])
-
Differential scanning fluorimetry followed by microscale thermophoresis and/or isothermal titration calorimetry as an efficient tool for ligand screening - PMC. (URL: [Link])
-
New Synthetic Approaches for the Construction of Difluoromethylated Architectures. (URL: [Link])
-
Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC. (URL: [Link])
-
A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines - DSpace@MIT. (URL: [Link])
-
Differential Scanning Calorimetry - Chemistry LibreTexts. (URL: [Link])
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry - GalChimia. (URL: [Link])
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (URL: [Link])
-
Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC - ResearchGate. (URL: [Link])
-
Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent - MDPI. (URL: [Link])
-
Selective difluoromethylation and monofluoromethylation reactions - PubMed. (URL: [Link])
-
Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing). (URL: [Link])
-
Knorr Pyrazole Synthesis advice : r/Chempros - Reddit. (URL: [Link])
-
Difluoromethylation of Heterocyclic Compounds Containing an N=C-C Ambident Nucleophilic System - ResearchGate. (URL: [Link])
-
Fully validated HPLC-UV detection method associated with colour variation control for evaluation of the stability of 5-fluorouracil chemotherapy polyolefin infusion bags at dose banding - PubMed. (URL: [Link])
-
Manufacturing Scale-Up of Drugs and Biologics. (URL: [Link])
-
The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])
-
Direct and Regioselective C–H Oxidative Difluoromethylation of Heteroarenes | Journal of the American Chemical Society. (URL: [Link])
-
Validation of the method to use HPLC for determination for identity and radiochemical purity of 18F-NaF radiopharmaceutical produced at 108 Hospital | Vietnamese Journal of Radiology and Nuclear Medicine. (URL: [Link])
-
Monofluoromethylation of N-Heterocyclic Compounds - MDPI. (URL: [Link])
-
N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks - Arkivoc. (URL: [Link])
-
What to remember when scaling up pharmaceutical manufacturing. (URL: [Link])
-
Theory and applications of differential scanning fluorimetry in early-stage drug discovery. (URL: [Link])
-
Management of Pesticide Waste a Global Problem - Beyond Pesticides Daily News Blog. (URL: [Link])
-
Scale-Up Factors in the Development and Commercial Execution of Oral Solid Dosage Forms: A Current Industry Perspective - researchopenworld.com. (URL: [Link])
-
Catalytic Asymmetric Construction of Tertiary Carbon Centers Featuring an α-Difluoromethyl Group with CF2H-CH2-NH2 as the "Building Block" - PubMed. (URL: [Link])
-
Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF - ResearchGate. (URL: [Link])
-
New synthetic approaches for the construction of difluoromethylated architectures - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
Sources
- 1. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. New synthetic approaches for the construction of difluoromethylated architectures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. airgas.com [airgas.com]
- 5. arkema.com [arkema.com]
- 6. advancedspecialtygases.com [advancedspecialtygases.com]
- 7. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scribd.com [scribd.com]
- 11. Reactions of In Situ-Generated Difluorocarbene (:CF2) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions [organic-chemistry.org]
- 12. nfil.in [nfil.in]
- 13. Reactions of In Situ-Generated Difluorocarbene (:CF2) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validation of the method to use HPLC for determination for identity and radiochemical purity of 18F-NaF radiopharmaceutical produced at 108 Hospital | Vietnamese Journal of Radiology and Nuclear Medicine [vjrnm.edu.vn]
- 15. mdpi.com [mdpi.com]
- 16. Management of Solid Waste Containing Fluoride—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process - PMC [pmc.ncbi.nlm.nih.gov]
- 20. epa.gov [epa.gov]
- 21. repository.tugraz.at [repository.tugraz.at]
- 22. beyondpesticides.org [beyondpesticides.org]
- 23. dspace.mit.edu [dspace.mit.edu]
Application Note: Strategic Purification of Pyrazole Carboxylic Acids via Recrystallization
Abstract
Pyrazole carboxylic acids are critical scaffolds in modern drug discovery (e.g., sildenafil, celecoxib analogs). However, their synthesis often yields complex mixtures containing regioisomers, unreacted hydrazines, and colored oligomers. Standard silica chromatography is frequently inefficient due to the compound's high polarity and "streaking" on acidic stationary phases. This guide details a scalable, non-chromatographic purification strategy leveraging the amphoteric nature of the pyrazole core. We present two complementary protocols: pH-Swing Precipitation for bulk impurity removal and Thermal Recrystallization for final polishing and regioisomer resolution.
Physicochemical Basis of Purification[1]
To purify pyrazole carboxylic acids effectively, one must exploit their unique dual-ionization potential. Unlike simple benzoic acids, pyrazoles possess:
-
An Acidic Moiety: The carboxylic acid (
). -
A Basic Moiety: The pyrazole nitrogen (
, conjugate acid ).
The "Proton Switch" Mechanism
This amphoteric character allows the molecule to exist in three distinct states depending on solvent pH. We utilize this to switch solubility on and off selectively, leaving impurities behind.[1]
| State | pH Condition | Charge | Solubility (Water) | Solubility (Organics) |
| Cationic | pH < 2 | Positive ( | High | Low |
| Neutral/Zwitterionic | pH 3–5 (Isoelectric) | Neutral | Lowest (Precipitates) | Moderate (Hot) |
| Anionic | pH > 8 | Negative ( | High | Low |
Key Insight: Most synthesis byproducts (neutral oligomers, unreacted diketones) do not share this specific pH-solubility profile. By dissolving in base and precipitating at the exact isoelectric point (pI), we achieve high purification factors.
Protocol A: The pH-Swing Precipitation (Bulk Purification)
Best for: Crude reaction mixtures containing tar, inorganic salts, and non-acidic organic impurities.
Materials
-
Crude Pyrazole Carboxylic Acid
-
Sodium Hydroxide (2M NaOH)
-
Hydrochloric Acid (2M HCl) or Sulfuric Acid
-
Activated Carbon (e.g., Darco G-60)
-
Celite 545
Step-by-Step Workflow
-
Dissolution (Basification):
-
Suspend the crude solid in water (approx. 5–10 mL per gram).
-
Slowly add 2M NaOH with stirring until pH reaches 10–11. The solution should become clear as the pyrazole carboxylate salt forms.
-
Checkpoint: If solids remain, they are likely non-acidic impurities.
-
-
Adsorption (Decolorization):
-
Clarification:
-
Filter the suspension through a Celite pad to remove carbon and insoluble mechanical impurities.
-
Crucial: Wash the filter cake with a small volume of dilute NaOH to recover trapped product.
-
-
Precipitation (Acidification):
-
Place the clear filtrate in a beaker with vigorous stirring.
-
Slowly add 2M HCl dropwise. Monitor pH continuously.
-
Target: Adjust pH to the range of 3.0–4.0.
-
Observation: The solution will become turbid as the neutral pyrazole carboxylic acid precipitates.
-
-
Isolation:
-
Cool the slurry to 0–5°C for 1 hour to maximize yield.
-
Filter via vacuum filtration.[4] Wash the cake with cold water (pH adjusted to 3.5) to remove trapped inorganic salts (NaCl).
-
Dry in a vacuum oven at 50°C.
-
Visualization: pH-Swing Logic
Figure 1: Logical flow of the pH-Swing purification, exploiting the amphoteric nature of the substrate to reject non-ionizable impurities.
Protocol B: Thermal Recrystallization (Polishing & Isomer Separation)
Best for: Removing trace regioisomers and improving crystal habit for flowability.
While Protocol A removes bulk chemical impurities, it may precipitate a mixture of regioisomers (e.g., 1,3- vs 1,5-isomers in N-substituted pyrazoles). Thermal recrystallization exploits the differential lattice energy of these isomers.
Solvent Selection Guide
| Solvent System | Suitability | Notes |
| Water | High | Excellent for free acids. High temperature coefficient of solubility. |
| Ethanol/Water (1:1) | High | Standard "default". Good for more lipophilic N-alkyl pyrazoles. |
| Acetic Acid | Medium | Good for very insoluble pyrazoles; acts as a weak solvent. |
| Ethyl Acetate | Low/Medium | Use only for highly substituted/lipophilic pyrazoles. |
Step-by-Step Workflow
-
Saturation:
-
Suspend the solid (from Protocol A) in the chosen solvent (e.g., Water or 10% EtOH/Water).
-
Heat to reflux (100°C for water).
-
Add solvent in small portions until dissolution is just complete.
-
Expert Tip: If a small amount of solid refuses to dissolve after adding 20% excess solvent, it is likely an inorganic salt or silica. Perform a Hot Filtration .
-
-
Controlled Cooling (The Critical Step):
-
Remove from heat and allow the flask to cool to room temperature slowly (over 2–3 hours).
-
Why: Rapid cooling traps impurities (occlusion). Slow cooling allows the thermodynamically stable crystal lattice (usually the major regioisomer) to exclude the minor isomer.
-
-
Seeding (Optional but Recommended):
-
At approx. 50°C, add a few seed crystals of pure product if available. This prevents "oiling out" and directs the polymorph.
-
-
Harvest:
-
Cool to 4°C. Filter and wash with cold solvent.
-
Visualization: Thermal Workflow
Figure 2: Thermal recrystallization workflow emphasizing the hot filtration step for mechanical impurity removal.
Advanced Topic: Separation of Regioisomers
In N-substituted pyrazole synthesis, 1,3- and 1,5-isomers often co-exist. If standard recrystallization fails to separate them, use Acid Addition Salt Crystallization .
Mechanism: The basicity of the pyrazole nitrogen differs slightly between regioisomers due to steric hindrance and electronic effects of substituents.
-
Dissolve the mixture in dry Ethanol or Acetone.
-
Add 1.0 equivalent of concentrated HCl or H2SO4.
-
The less soluble salt (often the more symmetric isomer) will crystallize preferentially.
-
Filter the salt, dissolve in water, and neutralize (NaOH) to recover the pure free acid.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Oiling Out | Product melting point is below the solvent boiling point; or supersaturation is too high. | Use a lower boiling solvent (e.g., switch water to methanol). Add seed crystals at a higher temperature. |
| Low Yield | pH was not adjusted to the exact pI; or product is too soluble in water. | Check pI literature values. Salt out the aqueous phase with NaCl. Switch to isopropanol. |
| Colored Product | Oligomeric impurities persisting. | Repeat "Protocol A" with higher activated carbon loading or use a silica plug filtration before recrystallization. |
| Gel Formation | Hydrogen bonding network trapping solvent. | Break the gel by adding a co-solvent (e.g., add ethanol to a water gel) and sonicate. |
References
-
Solubility & Physicochemical Properties
-
Purification Methodologies
-
Regioisomer Separation
Sources
- 1. mt.com [mt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Are Carboxylic Acids or Alcohols More Soluble in Water - Oreate AI Blog [oreateai.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
Application Notes & Protocols: A Guide to the Design, Synthesis, and Application of Pyrazole-Based Chemical Libraries
Authored by: Your Senior Application Scientist
Abstract
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its versatile structure allows for diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5] This guide provides a comprehensive framework for the design, synthesis, purification, and application of a pyrazole-based chemical library. We will delve into the strategic considerations for library design, provide a detailed, field-proven protocol for the Knorr pyrazole synthesis, and outline the necessary steps for library purification, quality control, and subsequent high-throughput screening.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug discovery.[6][7] Its prevalence in marketed pharmaceuticals, such as the anti-inflammatory drug Celecoxib and the kinase inhibitor Crizotinib, underscores its therapeutic importance.[7][8] The pyrazole scaffold's value lies in its ability to serve as a versatile framework, with its nitrogen atoms acting as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[6] Furthermore, the pyrazole ring is metabolically stable, a desirable property for drug candidates.[9]
The construction of a chemical library based on the pyrazole scaffold offers a powerful tool for identifying novel bioactive compounds.[10] By systematically modifying the substituents on the pyrazole core, researchers can explore a vast chemical space and probe structure-activity relationships (SAR).[4] This application note will guide researchers through the entire workflow, from conceptual library design to the identification of promising "hit" compounds.
Strategic Planning for Library Design
A successful chemical library is not merely a collection of compounds but a carefully curated set designed to maximize the chances of discovering novel biological activity. The initial design phase is therefore critical.
2.1. Defining the Chemical Space
The first step is to define the scope of the library. Will it be a diversity-oriented library, designed to cover a broad range of chemical properties to screen against various targets? Or will it be a target-oriented library, focused on a specific protein family, such as kinases, where pyrazoles are known to be effective inhibitors?[2] For the purpose of this guide, we will focus on a diversity-oriented approach, which is broadly applicable.
2.2. Core Scaffold and Diversification Points
The Knorr pyrazole synthesis, a robust and high-yielding reaction between a 1,3-dicarbonyl compound and a hydrazine, is an ideal choice for library synthesis.[11][12] This reaction allows for diversification at multiple points on the pyrazole ring, as illustrated below.
Figure 1: Diversification points in the Knorr pyrazole synthesis.
By varying the R groups on both the 1,3-dicarbonyl and hydrazine starting materials, a large and diverse library can be generated. For a diversity-oriented library, it is advisable to select R groups that span a range of physicochemical properties (e.g., size, polarity, hydrogen bonding potential).
Synthetic Protocol: Knorr Pyrazole Synthesis
This protocol describes a general and reproducible method for the synthesis of a 3,5-disubstituted-1-phenyl-1H-pyrazole, a common motif in bioactive molecules.
3.1. Reagents and Materials
| Reagent/Material | Purpose | Supplier (Example) |
| 1-phenyl-1,3-butanedione | 1,3-dicarbonyl starting material | Sigma-Aldrich |
| Phenylhydrazine hydrochloride | Hydrazine starting material | Alfa Aesar |
| Glacial Acetic Acid | Acid catalyst | Fisher Scientific |
| Ethanol | Solvent | VWR |
| Round-bottom flask | Reaction vessel | --- |
| Reflux condenser | --- | --- |
| Magnetic stirrer/hotplate | --- | --- |
| Thin Layer Chromatography (TLC) plates | Reaction monitoring | --- |
3.2. Step-by-Step Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-phenyl-1,3-butanedione (1.62 g, 10 mmol).
-
Dissolution: Add ethanol (30 mL) to the flask and stir until the dicarbonyl compound is fully dissolved.
-
Addition of Hydrazine: Add phenylhydrazine hydrochloride (1.45 g, 10 mmol) to the solution.
-
Catalyst Addition: Add 5 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the condensation reaction.[11]
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into 100 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL).
-
-
Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.
3.3. Diversification
To build the library, this protocol can be parallelized using a multi-well reaction block. A representative library can be constructed by reacting a set of 1,3-dicarbonyls with a set of hydrazines.
Purification and Quality Control
The purity of library compounds is paramount for obtaining reliable screening results.
4.1. High-Throughput Purification
For a large library, automated flash chromatography or preparative high-performance liquid chromatography (HPLC) are the methods of choice for purification.
4.2. Quality Control
Each compound in the library should be subjected to quality control to confirm its identity and purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for high-throughput analysis. It provides both the retention time (a measure of purity) and the molecular weight of the compound.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: For a representative subset of the library, ¹H and ¹³C NMR should be performed to confirm the structure of the pyrazole core and the successful incorporation of the various R groups.
Library Management and High-Throughput Screening (HTS)
5.1. Compound Plating and Storage
Once purified and characterized, the library compounds are typically dissolved in DMSO to create stock solutions (e.g., at 10 mM) in 96- or 384-well plates. These "master plates" are then stored at -20°C or -80°C. From the master plates, "daughter plates" are created for use in screening assays.
5.2. High-Throughput Screening
The pyrazole library can be screened against a wide range of biological targets. Given the prevalence of pyrazoles as kinase inhibitors, a kinase inhibition assay is a relevant example.[2]
5.3. Sample Screening Protocol: A Generic Kinase Assay
-
Assay Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, often using a fluorescence- or luminescence-based method.
-
Protocol:
-
In a 384-well plate, add the kinase enzyme, the substrate, and ATP.
-
Add the library compounds at a final concentration of 10 µM.
-
Incubate the plate at room temperature for 1 hour.
-
Add a detection reagent that generates a signal proportional to the amount of phosphorylated substrate.
-
Read the plate on a plate reader.
-
Controls: Include wells with no inhibitor (positive control) and wells with no enzyme (negative control).
-
Figure 2: A generalized workflow for a kinase inhibition assay.
Data Analysis and Hit Identification
The raw data from the HTS is analyzed to identify "hits" - compounds that show significant activity in the assay. A common metric for hit identification is the Z-score, which measures the number of standard deviations a compound's activity is from the mean of the plate. Hits are then confirmed and further characterized in dose-response experiments to determine their potency (e.g., IC₅₀ value).
Conclusion
This application note provides a comprehensive guide for the creation and utilization of a pyrazole-based chemical library. By following these protocols and best practices, researchers can efficiently generate high-quality compound collections for drug discovery and chemical biology applications. The versatility of the pyrazole scaffold, combined with the power of high-throughput synthesis and screening, offers a robust platform for the discovery of novel therapeutic agents.
References
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Faria, J. V., et al. (2017). Pyrazoles: A Tribute to Their Synthetic Approaches and Biological Activities. Molecules.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Representative drugs containing the pyrazole scaffold.
- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Open Access Journals - Research and Reviews.
- Special Issue : Pyrazole and Thiazole Deriv
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
- Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. PubMed.
- synthesis of pyrazoles. YouTube.
- Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Knorr Pyrazole Synthesis. (n.d.).
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- Knorr Pyrazole Synthesis. Chem Help Asap.
- Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. PubMed.
- In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Deriv
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
- Knorr pyrazole synthesis. Name-Reaction.com.
- Knorr Pyrazole Synthesis. springerprofessional.de.
- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.
- Recent Advances in the Synthesis of Pyrazole Deriv
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. rroij.com [rroij.com]
- 5. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Navigating the Synthesis of Difluoromethylated Heterocycles
Welcome to the technical support center for the synthesis of difluoromethylated heterocycles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing the difluoromethyl (–CF₂H) group into heterocyclic scaffolds. The unique properties of the –CF₂H group as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine functionalities make it a valuable moiety in modern medicinal chemistry.[1][2][3] However, its incorporation presents a unique set of challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during your experiments, grounded in mechanistic principles and field-proven insights.
Troubleshooting Guide: Common Experimental Hurdles
This section addresses the most common and frustrating issues that arise during the synthesis of difluoromethylated heterocycles. Each problem is analyzed from a mechanistic standpoint, followed by a step-by-step troubleshooting protocol.
Issue 1: Low to No Product Yield
A frequent challenge in difluoromethylation reactions is the partial or complete failure to form the desired product. This can often be traced back to several key factors related to reagents, reaction conditions, or the substrate itself.
Question: My difluoromethylation reaction is not yielding any product, or the yield is disappointingly low. What are the likely causes and how can I rectify this?
Answer: Low or non-existent yields are a common frustration. A systematic approach to troubleshooting is crucial. Here are the primary culprits and actionable solutions:
Potential Cause 1: Inefficient Generation of the Active Difluoromethylating Species.
-
Explanation: Many difluoromethylation reactions rely on the in situ generation of a reactive species, such as difluorocarbene (:CF₂) from nucleophilic precursors like (difluoromethyl)trimethylsilane (TMSCF₂H) or a difluoromethyl radical (•CF₂H) from radical precursors.[1][2][4][5] The efficiency of this generation is paramount. For nucleophilic methods using TMSCF₂H, an activator like a fluoride source or a strong base is critical to initiate the process.[4]
-
Troubleshooting Steps:
-
Reagent Quality and Handling: Ensure your difluoromethylating agent is pure and stable. Reagents like TMSCF₂H are sensitive to moisture and should be handled under strictly inert conditions (e.g., argon or nitrogen atmosphere).[4] Use freshly opened or properly stored reagents.
-
Activator Efficacy: If using an activator (e.g., CsF, K₂CO₃, NaOtBu), verify its quality and stoichiometry. Ensure bases are sufficiently strong to deprotonate precursors where applicable.[5]
-
Solvent Choice: The polarity of the solvent can significantly impact the solubility of reagents and the stability of intermediates.[6] For reactions involving polar reagents like difluoromethanol, ensure the solvent provides adequate solubility.[6]
-
Potential Cause 2: Low Substrate Reactivity.
-
Explanation: The electronic and steric properties of your heterocyclic substrate play a significant role. Electron-deficient or sterically hindered heterocycles can be challenging to difluoromethylate.[4] For instance, in copper-catalyzed reactions of aryl iodides, electron-deficient substrates may favor arene formation as a major side product.[4]
-
Troubleshooting Steps:
-
Reaction Conditions: Increase the reaction temperature or prolong the reaction time, monitoring for product formation and decomposition by TLC or NMR.
-
Change in Reagent/Catalyst: Switch to a more reactive difluoromethylating agent or a different catalytic system. For example, if a nucleophilic approach fails, a radical-based method might be more successful, particularly for electron-deficient heterocycles.[7]
-
Potential Cause 3: Decomposition of Reagent, Substrate, or Product.
-
Explanation: The desired product or the starting materials might be unstable under the reaction conditions. Prolonged reaction times at elevated temperatures can lead to decomposition.[4]
-
Troubleshooting Steps:
-
Temperature Control: Optimize the reaction temperature. Start with milder conditions and gradually increase the temperature.
-
Reaction Monitoring: Closely monitor the reaction progress to avoid prolonged heating after the reaction has reached completion.
-
Issue 2: Poor Regioselectivity in C–H Difluoromethylation
Achieving the desired regioselectivity, especially in direct C–H functionalization of heterocycles, is a significant hurdle.
Question: I am attempting a direct C–H difluoromethylation of my heterocycle, but I'm getting a mixture of isomers. How can I improve the regioselectivity?
Answer: Controlling regioselectivity in C–H difluoromethylation is a nuanced challenge, often dictated by the electronic and steric nature of the heterocycle and the type of difluoromethylation chemistry employed.[8][9]
Controlling Factors and Strategies:
-
Radical vs. Oxidative C–H Difluoromethylation: The choice of method can dramatically influence the outcome. For instance, with 6-membered N-heterocycles, Minisci-type radical chemistry often favors difluoromethylation at the most electron-deficient carbons adjacent to the nitrogen atom.[7] In contrast, oxidative cross-coupling methods may exhibit different selectivities.[7]
-
Directing Groups: While often synthetically demanding, the installation of a directing group can provide excellent control over the site of functionalization.
-
Steric Hindrance: Bulky substituents on the heterocycle can block certain positions, directing the incoming difluoromethyl group to less hindered sites.
-
pH and Additives: For some systems, like pyridines, the regioselectivity can be switched. For example, using oxazino pyridine intermediates under basic conditions can lead to meta-difluoromethylation, while acidic conditions that form pyridinium salts can direct the reaction to the para-position.[9]
Experimental Protocol for Regioselectivity Screening:
-
Literature Precedent: Thoroughly research difluoromethylation reactions on similar heterocyclic systems to understand the inherent electronic biases.
-
Screen Reagent Types:
-
Vary Reaction Conditions:
-
Solvent: Test a range of solvents with varying polarities.
-
Additives: Investigate the effect of acids or bases on the regioselectivity.[9]
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical aspects and underlying principles of synthesizing difluoromethylated heterocycles.
Q1: What are the main differences between nucleophilic, electrophilic, and radical difluoromethylation reagents, and how do I choose the right one?
A1: The choice of reagent depends on your substrate and the desired transformation.[1][2][7]
| Reagent Type | Common Examples | Typical Substrates & Reactions | Advantages | Limitations |
| Nucleophilic | TMSCF₂H, (DMPU)₂Zn(CF₂H)₂ | Carbonyls, imines, heterocycles (via :CF₂)[2] | Commercially available, versatile, mild conditions. | Often requires an activator; instability of the difluoromethyl anion can be a challenge.[1][4] |
| Electrophilic | S-(difluoromethyl)sulfoximines, difluoromethylated hypervalent iodine species | Electron-rich aromatic systems.[1] | Can be effective for specific substrates. | Fewer commercially available reagents; can have limited substrate scope. |
| Radical | CF₂HSO₂Na, [Ph₃P⁺CF₂H]Br⁻ | Electron-deficient heteroarenes (Minisci-type reactions), alkenes.[7][11] | Good for late-stage functionalization; often tolerant of various functional groups. | Can sometimes lead to mixtures of regioisomers. |
Q2: My reaction is sensitive to air and moisture. What are the best practices for setting up an inert atmosphere?
A2: Many difluoromethylation reactions, especially those involving organometallic intermediates or radical pathways, require a strictly inert atmosphere.[4]
-
Glassware: Oven-dry all glassware at >120 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Inert Gas: Use high-purity argon or nitrogen. A gas manifold with a bubbler is recommended to maintain positive pressure.
-
Solvent and Reagent Handling: Use anhydrous solvents, typically purchased or freshly distilled. Handle liquid reagents with gas-tight syringes. Solid reagents should be transferred in a glovebox or under a positive flow of inert gas.
Q3: I am working with a complex molecule with multiple functional groups. How can I avoid unwanted side reactions?
A3: Functional group tolerance is a major consideration in late-stage difluoromethylation.[12][13]
-
Protecting Groups: Protect sensitive functional groups (e.g., alcohols, amines) that might react with the difluoromethylating agent or other reagents.
-
Reaction Conditions: Opt for milder reaction conditions. Photocatalytic methods often operate at room temperature and can offer better functional group compatibility.[10][14]
-
Chemoselectivity: In substrates with multiple nucleophilic sites, difluoromethylation may occur at the center with the lowest pKa and highest polarizability.[8] Careful selection of reagents and conditions can help control chemoselectivity.
Q4: How can I scale up my difluoromethylation reaction for larger quantities?
A4: Scalability can be a challenge due to the cost and stability of some reagents.[1]
-
Reagent Choice: For larger scales, consider more cost-effective and stable reagents. Some newer reagents are designed for improved safety and handling.[14]
-
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters (temperature, mixing, reaction time), improve safety, and facilitate scalability, especially for photochemical reactions.[15][16][17]
-
Process Safety: Be aware of the potential hazards of the reagents and byproducts, especially when working on a larger scale. Some difluoromethylation reagents can be toxic.[1]
Visualizing Reaction Pathways
Diagrams can help clarify complex reaction mechanisms and troubleshooting workflows.
Caption: Troubleshooting workflow for low-yield difluoromethylation reactions.
References
-
Ford, J., Ortalli, S., & Gouverneur, V. (2024). The 18 F-Difluoromethyl Group: Challenges, Impact and Outlook. Angewandte Chemie International Edition, 63(26), e202404957. [Link]
- Request PDF. (n.d.). Regio- and Chemoselectivity in S- and O- Difluoromethylation Reactions Using Diethyl (bromodifluoromethyl)phosphonate.
-
Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7218-7256. [Link]
-
Wang, Y., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4121. [Link]
-
QMRO Home. (n.d.). Innovative Developments in the field of Difluoromethylation Chemistry. Retrieved from [Link]
-
ChemRxiv. (n.d.). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. Retrieved from [Link]
- RSC Publishing. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry.
-
Pan, X., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 638. [Link]
- ResearchGate. (n.d.).
-
Liu, T., et al. (2022). Difluoromethylsulfonyl Imidazolium Salt for Difluoromethylation of Alkenes. Organic Letters, 24(41), 7584-7588. [Link]
- Request PDF. (n.d.). Silicon-Based Reagents for Difluoromethylation and Difluoromethylenation Reactions.
- MDPI. (n.d.).
-
PubMed. (2024). The 18 F-Difluoromethyl Group: Challenges, Impact and Outlook. [Link]
-
University of Oxford Department of Chemistry. (n.d.). The 18F-Difluoromethyl Group: Challenges, Impact and Outlook. Retrieved from [Link]
-
Zafrani, Y. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. [Link]
-
Gandioso, A., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(50), 29867-29874. [Link]
-
ACS Publications. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. [Link]
-
ACS Publications. (n.d.). A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals. [Link]
- RSC Publishing. (2020).
- ResearchGate. (n.d.). N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF 2 PO(OEt) 2 under Mild Condition.
-
Zhang, J., et al. (2024). Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. Organic Letters, 26(14), 3045-3050. [Link]
- ACS Publications. (n.d.).
-
ACS Publications. (2024). Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. [Link]
-
Petko, K., & Filatov, A. (2018). New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. French-Ukrainian Journal of Chemistry, 6(1), 101-108. [Link]
- ACS Publications. (2024). Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors.
- PMC. (n.d.). Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles: synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles.
- PMC. (n.d.). Biocatalytic strategy for the highly stereoselective synthesis of CHF2-containing trisubstituted cyclopropanes.
- ResearchGate. (n.d.).
- RSC Publishing. (2023). Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals. Chemical Science.
- Request PDF. (n.d.). Fluorine-containing indoles: Synthesis and biological activity.
-
ACS Publications. (2022). Electrochemical Dearomatization of Indoles: Access to Diversified Fluorine-Containing Spirocyclic Indolines. [Link]
- ResearchGate. (n.d.). New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents.
- American Chemical Society. (n.d.). Cooperative NHC and Photoredox Dual Catalysis for the Construction of Carbonyl Compounds.
- ResearchGate. (n.d.). Expanding the functional group tolerance of cross-coupling in 1,2-dihydro-1,2-azaborines: Installation of alkyl, alkenyl, aryl, and heteroaryl substituents while maintaining a B−H bond.
- ResearchGate. (n.d.).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sioc.cas.cn [sioc.cas.cn]
- 12. Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 15. Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support: Troubleshooting Low Cell Permeability in Pyrazole Scaffolds
Case ID: PYR-PERM-001 Status: Open Assigned Specialist: Senior Application Scientist, ADME-Tox Division
Introduction: The Pyrazole Paradox
You are likely encountering a common medicinal chemistry bottleneck known as the "Pyrazole Paradox." While the pyrazole ring is a privileged scaffold for kinase inhibition and GPCR targeting due to its ability to form multiple hydrogen bonds (H-bonds) with the active site, these same features—specifically the exposed N-H group—often kill passive membrane permeability.
This guide treats your permeability issue as a system failure. We will isolate the variable (Solubility, Efflux, or Polarity), validate the assay data, and apply structural corrections.
Phase 1: Diagnostic Workflow
Before altering your lead molecule, you must validate that the low permeability (
Q: My is cm/s. Is this an intrinsic property or an experimental error?
A: Use the Mass Balance (Recovery) metric to diagnose.
In standard Caco-2 or PAMPA assays, lipophilic pyrazoles often exhibit high non-specific binding (NSB) to the plastic transwell plates. If your recovery is < 70%, your calculated
Diagnostic Decision Tree:
Figure 1: Diagnostic logic for isolating the root cause of low pyrazole permeability. Green nodes indicate cleared checkpoints; red nodes indicate failure points.
Phase 2: Chemical Optimization Strategies
If your diagnostic confirms intrinsic low permeability (High Recovery, Low ER), the root cause is almost certainly the Desolvation Penalty .
The unsubstituted pyrazole N-H is a Hydrogen Bond Donor (HBD). To cross the lipid bilayer, the molecule must strip off its water shell. HBDs bind water much more tightly than Hydrogen Bond Acceptors (HBA). The energy required to "desolvate" that single N-H group is often the barrier preventing passive diffusion [1].
Strategy A: The "Magic Methyl" (N-Alkylation)
Q: Will capping the pyrazole nitrogen kill my potency?
A: It depends on the binding mode, but it is the most effective permeability fix.
Replacing the N-H with N-CH
Impact Data:
| Parameter | 1H-Pyrazole (Unsubstituted) | N-Methylpyrazole | Impact |
|---|---|---|---|
| H-Bond Donors | 1 | 0 | Critical: Removes desolvation penalty.[1] |
| TPSA | ~28.7 Ų | ~17.8 Ų | Improved lipophilicity. |
| LogP | 0.25 | 1.15 | Increased membrane affinity. |
| Permeability | Low | High | Often >10-fold improvement. |
Note: If the N-H is essential for binding (e.g., H-bonding to the Hinge region of a kinase), this strategy will abolish potency. In that case, move to Strategy B.
Strategy B: Molecular Chameleons (Intramolecular H-Bonding)
Q: How do I hide the polar N-H group without chemically removing it? A: Engineer an Intramolecular Hydrogen Bond (IMHB). By placing an H-bond acceptor (ether, carbonyl, fluorine) on a nearby side chain, you can induce the molecule to "fold" onto itself. This creates a "closed" conformation where the pyrazole N-H is internally shielded from the solvent [2].
-
Aqueous Environment (Blood/Gut): The bond may open to interact with water (solubility).
-
Lipid Environment (Membrane): The bond closes, effectively "hiding" the HBD (permeability).
Design Rule: The formation of a 5- or 6-membered pseudo-ring is energetically favored.
-
Example: A pyrazole with an ortho-alkoxy phenyl group.
Phase 3: Assay Troubleshooting (The "Sticky" Pyrazole)
Lipophilic pyrazoles (
Protocol: BSA-Modified Caco-2 Assay
Objective: Prevent NSB and maintain sink conditions.
Reagents:
-
Receiver Buffer: HBSS + 1% (w/v) Bovine Serum Albumin (BSA) .
-
Donor Buffer: HBSS (Standard). Do not add BSA to the donor side as it binds the drug and prevents it from entering the membrane.
Step-by-Step Workflow:
-
Equilibration: Wash Caco-2 monolayers twice with pre-warmed HBSS.
-
Preparation:
-
Apical (A): Add compound (10 µM) in HBSS.
-
Basolateral (B): Add HBSS + 1% BSA .
-
-
Incubation: Incubate for 2 hours at 37°C / 5% CO
. -
Sampling:
-
Take aliquots from both Apical and Basolateral compartments.
-
CRITICAL: Immediately add Acetonitrile (ACN) containing Internal Standard to the BSA samples to precipitate the protein and release the bound drug.
-
-
Analysis: Centrifuge (4000 rpm, 20 min) and inject supernatant into LC-MS/MS.
Why this works: BSA acts as a "sink" in the receiver compartment, mimicking the binding capacity of blood plasma (HSA) and pulling the lipophilic pyrazole through the membrane, preventing it from sticking to the plastic walls [3].
References
-
Alex, A., Millan, D. S., Perez, M., Wakenhut, F., & Whitlock, G. A. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space.[2][3] MedChemComm, 2(7), 669-674. Link
-
Labby, K. J., et al. (2012). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase.[4][5] Bioorganic & Medicinal Chemistry, 20(7), 2435–2443.[4] Link
-
Krishna, G., et al. (2001). Permeability of Lipophilic Compounds in Caco-2 Cells: Effect of BSA in the Receiver.[6] International Journal of Pharmaceutics, 222(1), 77-89. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
byproduct formation in Vilsmeier-Haack reaction for pyrazoles
Technical Support Center: Vilsmeier-Haack Reaction on Pyrazoles
Current Status: Operational Ticket ID: VH-PYR-404 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Hidden" Reactivity of Pyrazoles
Welcome to the technical support hub for Vilsmeier-Haack (VH) formylations. While the VH reaction is the gold standard for introducing an aldehyde group at the C4 position of the pyrazole ring, it is notoriously sensitive to substrate functionality and thermal history.
For pyrazoles, the VH reagent (chloromethylene-dimethyliminium chloride) is not just a formylating agent—it is a potent electrophile and a chlorinating agent. Most "failures" reported to this desk stem from a misunderstanding of these dual roles.
This guide bypasses standard textbook definitions to address the specific failure modes you are seeing in the LC-MS and NMR data.
Module 1: The "Phantom" Chloro-Substitutions (Chemo-selectivity)
User Complaint: "I attempted to formylate 5-hydroxy-1,3-dimethylpyrazole, but the mass spec shows a product with a +Cl isotope pattern and loss of -OH."
Root Cause Analysis: The Vilsmeier reagent is structurally similar to thionyl chloride. If your pyrazole scaffold contains a hydroxyl group (or a tautomerizable ketone/pyrazolone), the VH reagent will convert the -OH to -Cl before or during formylation. This is often an irreversible transformation leading to 5-chloro-4-formylpyrazoles .
The Mechanism:
-
O-Attack: The pyrazolic oxygen attacks the electrophilic phosphorus (or the iminium carbon, depending on conditions), activating the oxygen.
-
Displacement: The chloride ion released from the VH reagent acts as a nucleophile, displacing the activated oxygen species.
-
Formylation: The C4 position is formylated subsequently.
Troubleshooting Protocol:
| Observation | Diagnosis | Corrective Action |
| Product is Chloro-aldehyde | -OH to -Cl conversion occurred. | Option A: If -OH is needed, protect it as a benzyl ether or acetate before VH reaction.Option B: If -Cl is acceptable, ensure full conversion by increasing POCl₃ to 3.0 equiv and heating to 80°C. |
| Start Material Stalled | Phosphate ester formation without displacement. | Increase temperature to >100°C to force the chloride displacement (requires safety check, see Module 4). |
Visual Pathway (Graphviz):
Caption: Figure 1. The bifurcation of reactivity in hydroxypyrazoles. The chlorination pathway is kinetically favored under standard VH conditions.
Module 2: The Dimerization Trap (Bis-pyrazoles)
User Complaint: "My yield is low, and I see a large, non-polar spot on TLC that doesn't move. NMR suggests two pyrazole rings."
Root Cause Analysis: This is the Bis(pyrazolyl)methane impurity. It forms when the highly reactive iminium intermediate (or the final aldehyde product) reacts with a second molecule of the unreacted starting pyrazole. This is a classic "stoichiometry mismatch" error occurring at the mixing interface.
The Mechanism: The iminium salt (formed at C4) is a super-electrophile. If the concentration of starting pyrazole is high relative to the Vilsmeier reagent locally, the starting material attacks the iminium species, linking two rings via a methine bridge.
Corrective Protocol:
-
Switch to "Reverse Addition":
-
Standard: Adding VH reagent to Pyrazole (High risk of dimer).
-
Correct: Add the Pyrazole solution slowly to the pre-formed VH reagent .
-
Why? This ensures the Pyrazole always encounters an excess of electrophile, favoring formylation over dimerization.
-
-
Solvent & Temperature:
-
Run the addition at 0°C.
-
Dilute the pyrazole in DMF (1:5 ratio) before addition.
-
Module 3: Incomplete Hydrolysis & Workup Woes
User Complaint: "I have a sticky red tar. The aldehyde proton signal in NMR is weak or missing, but the mass matches the iminium salt."
Root Cause Analysis: The Vilsmeier intermediate (an iminium salt) is stable in acidic media. Simply adding water is often insufficient to hydrolyze it, especially for electron-rich pyrazoles where the iminium is resonance-stabilized.
Optimization Matrix:
| Workup Method | pH Range | Application | Risk |
| Ice/Water Quench | pH < 1 | Simple substrates | Incomplete hydrolysis; iminium salt persists. |
| Sodium Acetate (aq) | pH 4-5 | Recommended | buffers the solution; promotes hydrolysis without degrading the ring. |
| NaOH / Carbonate | pH > 10 | Robust substrates | Cannizzaro Reaction risk (aldehyde disproportionation). |
Step-by-Step Buffered Hydrolysis Protocol:
-
Cool reaction mixture to 0°C.
-
Pour mixture slowly into a vigorously stirred solution of 2M Sodium Acetate (3 equiv relative to POCl₃).
-
Stir at Room Temperature for 1-2 hours.
-
Monitor disappearance of the iminium species (often a polar spot on TLC) before extraction.
Module 4: Safety & Thermal Hazards (Critical)
User Complaint: "The reaction exothermed unexpectedly during scale-up."
Hazard Assessment: The formation of the Vilsmeier reagent is exothermic, but the decomposition of the reagent is the real killer.
-
Onset Temperature: ~60-67°C.
-
Consequence: Rapid gas evolution (CO, CO₂, methyl chloride) and thermal runaway.
Thermal Safety Diagram (Graphviz):
Caption: Figure 2. Thermal safety boundaries. Maintaining T < 20°C during reagent formation is non-negotiable to prevent autocatalytic decomposition.
FAQ: Rapid Fire Troubleshooting
Q: Can I use Vilsmeier on N-unsubstituted pyrazoles (NH free)? A: Proceed with caution. The VH reagent will likely formylate the Nitrogen first (reversible). You usually need to heat the reaction to migrate the formyl group to the Carbon (C4), or protect the Nitrogen (e.g., N-benzyl) to get clean C4-selectivity.
Q: Why is my product turning pink/red on the bench? A: Pyrazole aldehydes are prone to oxidation to carboxylic acids or polymerization. Store under inert atmosphere (Argon) in the dark. The color often indicates trace acid remaining from the workup—ensure your final wash was pH neutral.
Q: I see a "Vinyl" byproduct. What is this? A: If your pyrazole has an alkyl group (like a methyl or ethyl) at the C3/C5 position, the Vilsmeier conditions can sometimes cause dehydrochlorination or formylation of the side chain, leading to vinyl-pyrazoles. This is rare but happens with excess reagent and high heat.
References
-
Popov, A. V., et al. (2019).[1] "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc, 2019(vi), 1-14.[1]
-
Mettler Toledo. "Thermal Hazards of the Vilsmeier-Haack Reaction." Thermal Analysis Case Studies.
-
Meth-Cohn, O., & Stanforth, S. P. (1991). "The Vilsmeier–Haack Reaction."[2][3][4][5][6][7][8][9][10][11][12] Comprehensive Organic Synthesis, 2, 777-794. (Foundational text on mechanism and chlorination side-reactions).
-
Rajput, S. S., et al. (2015). "Synthesis of Pyrazoles via Vilsmeier Haack reaction." Iranian Journal of Organic Chemistry, 7(2), 1515-1522.[13]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. jk-sci.com [jk-sci.com]
- 11. chemmethod.com [chemmethod.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Pyrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've frequently collaborated with teams scaling up heterocyclic syntheses. A recurring and critical challenge is the management of exothermic reactions, particularly in the synthesis of pyrazoles—a scaffold prevalent in pharmaceuticals and agrochemicals.[1] The journey from a gram-scale success in a round-bottom flask to a multi-kilogram campaign in a jacketed reactor introduces significant thermal safety risks that must be systematically addressed.[2] An uncontrolled exotherm can lead to a thermal runaway, resulting in rapid temperature and pressure increases, solvent vaporization, and potentially, reactor failure.[3]
This guide is structured as a technical support hub, using a question-and-answer format to address the specific, practical issues you may encounter. We will move from initial hazard assessment to control strategies and in-process troubleshooting, grounding our advice in established process safety principles.
Part 1: FAQs - Hazard Identification & Thermal Risk Assessment
This section focuses on the proactive steps required to understand the thermal profile of your reaction before attempting to scale up.
Q1: My lab-scale pyrazole synthesis works perfectly. Why is it considered a potential thermal hazard at a larger scale?
A1: The primary reason lies in the changing surface-area-to-volume ratio. In a small flask, the large surface area relative to the reaction mass allows for efficient, passive heat dissipation to the environment. As you scale up, the volume of the reaction increases cubically (V ∝ r³), while the surface area available for heat transfer (the reactor wall) only increases squarely (A ∝ r²).
This fundamental geometric shift means your reactor's ability to remove heat becomes progressively less efficient as the batch size increases.[4] A mild exotherm that was barely noticeable in the lab can become a dangerous, uncontrollable temperature spike in a large reactor, potentially leading to a thermal runaway.[2]
Q2: What are the essential first steps to assess the thermal risk of my specific pyrazole synthesis before scaling up?
A2: Before any scale-up, you must quantify the reaction's thermal potential. This is a non-negotiable step in process safety management.[5]
-
Literature Review: First, thoroughly review the literature for any reported incidents or safety warnings related to your specific class of reaction (e.g., Knorr synthesis, diazotization). Some pyrazole syntheses involve notoriously energetic intermediates.[6][7]
-
Differential Scanning Calorimetry (DSC): DSC is a screening tool used to assess the thermal stability of your starting materials, intermediates, and final product. It helps identify decomposition temperatures and the energy released during decomposition, flagging potential secondary reactions that could be triggered by a primary exotherm.
-
Reaction Calorimetry (RC): This is the most critical analysis. A reaction calorimeter (like an RC1) mimics a miniature reactor and precisely measures the heat evolved during the reaction in real-time.[2] This provides essential data points summarized in the table below.
| Parameter | Description | Why It's Critical for Scale-Up |
| Heat of Reaction (ΔHr) | The total amount of energy released per mole of limiting reagent. | Determines the total energy load the reactor's cooling system must handle. |
| Heat Flow (q) | The rate at which heat is generated (Watts). | Informs the required rate of reagent addition (dosing) to stay within the cooling capacity. |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if all cooling were lost (ΔTad = ΔHr / m·Cp). | A high ΔTad is a major red flag. It indicates the potential for the reaction to reach the boiling point of the solvent or a decomposition temperature if cooling fails. |
| Maximum Temperature of Synthesis Reaction (MTSR) | The highest temperature the batch could reach under adiabatic conditions from the desired reaction alone. | This must be safely below the solvent boiling point and the onset temperature of any decomposition reactions. |
Q3: Are certain pyrazole synthesis routes known to be more hazardous than others?
A3: Yes. While most condensation reactions are exothermic, some routes carry higher intrinsic risks:
-
Reactions Involving Hydrazine: The classic Knorr synthesis, reacting a 1,3-dicarbonyl compound with hydrazine, is a widely used and often exothermic condensation.[8] The reaction rate and heat release can be highly dependent on concentration and temperature.
-
Syntheses with Diazonium Intermediates: Any route that involves a diazotization step is of high concern.[6] Aromatic diazonium species are often thermally unstable and can decompose violently, rapidly releasing nitrogen gas and heat.[6] This presents a dual threat of thermal runaway and over-pressurization.
-
[3+2] Cycloadditions with Diazo Compounds: While effective, these reactions require the handling of potentially toxic and explosive diazo compounds, posing a significant safety challenge that often necessitates specialized handling procedures or in-situ generation.[9]
Part 2: FAQs - Control & Mitigation Strategies
Once you have assessed the thermal risk, the next step is to design a process that keeps the heat generation rate well below the reactor's heat removal capacity.
Q4: My reaction calorimetry data shows a significant exotherm. What are the primary methods to control this during a large-scale synthesis?
A4: The core principle is to control the rate of reaction. Since you cannot easily alter the intrinsic kinetics, you must control the availability of the reagents.
-
Semi-Batch Operation (Controlled Dosing): This is the most common and effective strategy.[4] Instead of mixing all reagents at once (batch mode), one reagent (typically the more reactive one) is added slowly over time to the reactor containing the other reagents and solvent. The rate of addition directly controls the rate of heat generation. The goal is to add the reagent at a rate such that the cooling system can comfortably remove the generated heat, maintaining a stable target temperature.[4]
-
Dilution: Increasing the solvent volume increases the overall heat capacity (Cp) of the reactor contents. This means the same amount of energy released will result in a smaller temperature rise (ΔT). It also reduces reactant concentration, which can slow the reaction rate. However, this comes at the cost of lower reactor throughput and higher solvent costs.
-
Solvent Selection: Choose a solvent with a high boiling point to provide a larger safety margin before boil-off occurs. The solvent should also have good heat transfer properties.
Q5: What are the most effective cooling systems for large-scale chemical reactors?
A5: The choice of cooling system is critical for dissipating the heat from an exothermic reaction.[10] The most common methods involve circulating a thermal fluid through a jacket surrounding the reactor.[11][12]
| Cooling Method | Description & Common Fluids | Advantages | Disadvantages |
| Jacket Cooling | A secondary shell around the reactor through which coolant flows.[11] Fluids: Chilled water, glycol/water solutions, brine solutions.[10] | Provides uniform temperature distribution; standard on most industrial reactors. | Heat transfer is limited by the vessel wall area and material. |
| Internal Cooling Coils | Coils immersed directly in the reaction mixture with coolant flowing inside.[11] | Excellent heat transfer due to direct contact; adds significant surface area for cooling. | Can be difficult to clean; may interfere with mixing patterns. |
| External Heat Exchanger | The reaction mixture is pumped out of the reactor, through an external heat exchanger, and back in. | Offers very high heat removal capacity, independent of reactor size. | Requires an external pump loop; potential for blockages. |
| Cryogenic Cooling | Uses liquefied gases like liquid nitrogen for extremely low temperatures.[11] | Necessary for reactions requiring ultra-low temperatures. | Expensive; requires specialized equipment and handling procedures. |
Q6: To be safe, can't I just run the reaction at a very low temperature?
A6: This is a common misconception that can create a very dangerous situation. While a lower temperature will slow down the desired reaction, it might not stop it completely. If the rate of reagent addition is faster than the rate of reaction at that low temperature, unreacted material will build up in the reactor. This is known as reagent accumulation .[4]
This accumulated material represents a massive amount of potential energy. A small deviation, such as a loss of cooling, can cause the temperature to rise slightly. This temperature increase will accelerate the reaction rate, which generates more heat, leading to a faster reaction and a vicious cycle that can cause an explosive thermal runaway. It is often safer to run the reaction at a temperature where the reagent is consumed immediately upon addition.
Q7: Are there alternative technologies that can inherently mitigate the risks of exothermic pyrazole synthesis?
A7: Yes, continuous flow chemistry is an excellent alternative for managing hazardous reactions.[1] Instead of a large tank, reagents are pumped through narrow tubes or channels where they mix and react.
-
Superior Heat Transfer: The extremely high surface-area-to-volume ratio of the small channels allows for near-instantaneous heat removal, virtually eliminating the risk of a thermal runaway.[6]
-
Enhanced Safety: The total volume of reacting material at any given moment is very small, minimizing the potential impact of any incident.[13]
-
Scalability: To increase production, you simply run the system for a longer time, rather than increasing the reactor size. This makes scaling up much safer and more predictable.
Flow chemistry has been successfully used to handle hazardous intermediates in pyrazole synthesis, such as in-situ generated diazo compounds, providing a much safer process compared to batch methods.[1][14]
Part 3: In-Process Troubleshooting Guide
Even with careful planning, deviations can occur. Rapid and correct responses are critical.
Issue 1: The reactor temperature is rising above the setpoint during controlled addition.
| Possible Cause | Immediate Action | Follow-Up Action |
| Dosing rate is too high. | Immediately STOP the reagent addition. | Reduce the dosing rate and restart only when the temperature is back under control. Re-evaluate your heat flow calculations. |
| Cooling system malfunction. | Immediately STOP the reagent addition. If temperature continues to rise, apply emergency cooling if available (e.g., a secondary water quench to the jacket). | Do not restart until the cooling system has been fully diagnosed and repaired. |
| Agitator failure. | Immediately STOP the reagent addition. Poor mixing creates localized hot spots and drastically reduces heat transfer to the reactor wall. | Do not restart until the agitator is functional. Assess if reagent accumulation has occurred. |
Issue 2: A complete loss of cooling has occurred during an exothermic step.
| Priority | Action | Rationale |
| 1 | STOP all reagent feeds immediately. | Prevent adding more fuel to the reaction. |
| 2 | Alert all personnel and prepare for emergency response. | Follow your site's established emergency procedures. |
| 3 | If possible and safe, attempt to add a reaction quenching agent or an inert, cold solvent. | This is a last resort to absorb heat and dilute the reactants. This step must be pre-defined in your safety protocol. |
| 4 | Evacuate to a safe distance. | Personnel safety is the absolute priority. Do not attempt to resolve the situation if the temperature is rising uncontrollably towards the MTSR. |
Visualizations & Workflows
Diagram 1: Decision Workflow for Scaling Up Exothermic Pyrazole Synthesis
This diagram outlines the critical decision points and required actions when planning to scale up a potentially exothermic reaction.
A decision-making workflow for scaling up exothermic pyrazole synthesis.
Diagram 2: Controlled Semi-Batch Reactor Setup
This schematic shows a typical setup for managing an exothermic reaction through controlled reagent addition and robust cooling.
Sources
- 1. mdpi.com [mdpi.com]
- 2. contractpharma.com [contractpharma.com]
- 3. Understanding Pharmaceutical Manufacturing Safety Hazards + Risk Assessments | Jensen Hughes [jensenhughes.com]
- 4. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 5. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 6. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. skpharmteco.com [skpharmteco.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. liuminex.com [liuminex.com]
- 11. achievechem.com [achievechem.com]
- 12. sigmathermal.com [sigmathermal.com]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. galchimia.com [galchimia.com]
Technical Support Center: Analytical Method Development for Pyrazole Isomers
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Applications Chemist Scope: HPLC, UHPLC, and SFC Method Development for Pyrazole Derivatives
Welcome to the Pyrazole Resolution Center
Resolving pyrazole isomers is a notorious bottleneck in medicinal chemistry. The challenge is twofold: structural similarity (regioisomers) and dynamic equilibrium (tautomers). Standard C18 protocols often fail here because they rely on hydrophobicity, which is virtually identical between these isomers.
This guide abandons generic "try-and-see" approaches. Instead, we use a mechanistic strategy focusing on Shape Selectivity ,
Part 1: The Diagnostic Phase (Start Here)
Before touching a solvent bottle, you must categorize your isomer problem. Misdiagnosing a tautomer as a regioisomer is the #1 cause of wasted method development time.
Q: Are my peaks splitting, or do I have two compounds?
The "Saddle" Test:
-
Scenario: You see a broad peak, a split peak, or two peaks connected by a high baseline (a "saddle").
-
Diagnostic: Reinject the fraction corresponding to "Peak A".
-
Result 1: You get only Peak A. -> Static Isomers (Regioisomers).
-
Result 2: You get Peak A and Peak B again. -> Dynamic Isomers (Tautomers).
-
Part 2: Troubleshooting Tautomers (Dynamic Isomerism)
Context: Pyrazoles with an unsubstituted nitrogen (N-H) undergo rapid proton transfer between N1 and N2. On a C18 column, this interconversion often happens at the same timescale as the separation, leading to peak distortion.
Q: Why does my N-H pyrazole look like a blob?
A: The compound is interconverting on the column. You are seeing a weighted average of two species. The Fix: You must "freeze" the equilibrium or force the population to a single state.
| Strategy | Mechanism | Protocol |
| pH Control (High) | Deprotonation (Anion formation) | Run at pH > 10 (requires hybrid/polymer column like XBridge or Gemini). The anion cannot tautomerize. |
| pH Control (Low) | Protonation (Cation formation) | Run at pH < 2.5 (using TFA or Formic Acid). Protonating both nitrogens disrupts the H-shift mechanism. |
| Temperature | Kinetic Freeze | Lower column temperature to 10-15°C. This slows the interconversion rate relative to the flow rate. |
Critical Note: If you are isolating for biology, high pH is risky due to potential degradation. Low pH with 0.1% TFA is the industry standard first-pass attempt.
Part 3: Resolving Regioisomers (Static Isomerism)
Context: You have N-substituted pyrazoles (e.g., 1,3-dimethylpyrazole vs. 1,5-dimethylpyrazole). They are stable but co-elute on C18 because their hydrophobicity is identical.
Q: My 1,3- and 1,5-isomers co-elute on C18. What now?
A: Stop optimizing the gradient. You need a stationary phase that discriminates based on electron density and shape , not just grease.
The "PFP" Solution: Switch to a Pentafluorophenyl (PFP) core-shell column.
-
Why? The fluorine atoms on the PFP ring create a strong electron-deficient face. Pyrazole isomers have different dipole moments and electron cloud shapes depending on substitution. The PFP phase acts like a "lock" that fits one isomer better than the other via
- and dipole-dipole interactions [1, 5].
Q: Methanol or Acetonitrile for PFP columns?
A: Methanol.
-
Reasoning: Acetonitrile is a dipole-dipole competitor. It forms a "layer" over the PFP phase, masking the specific interactions you need. Methanol is protic and allows the pyrazole to interact directly with the fluorinated ring system [5].
Part 4: Visual Workflows
Workflow 1: Method Development Decision Tree
Caption: Decision matrix for selecting pH modulation (tautomers) vs. stationary phase selection (regioisomers).
Part 5: Advanced Troubleshooting (FAQs)
Q: I tried PFP and they still co-elute. What is the "Nuclear Option"?
A: Supercritical Fluid Chromatography (SFC). SFC is the gold standard for structural isomers.
-
Mechanism: SFC uses CO2 (supercritical) which has high diffusivity. When paired with a stationary phase like 2-Ethylpyridine (2-EP) or a Chiral Polysaccharide (e.g., Lux Cellulose-2) , it resolves isomers based on subtle 3D shape differences that LC cannot detect [1, 3].
-
Success Rate: SFC resolves >80% of structural isomers that fail on RP-HPLC [3].
Q: My peak tails badly on the PFP column.
A: This is likely secondary silanol interaction. Pyrazoles are basic. Even on PFP, they can stick to the underlying silica.
-
The Fix: Add Ammonium Formate (10-20mM) to your Methanol mobile phase. The ammonium ions compete for the silanol sites, sharpening the pyrazole peak [2, 5].
Part 6: Standardized Screening Protocol
Use this protocol to generate high-quality data for method validation.
Instrument: UHPLC or HPLC Detector: UV (254 nm) or MS
| Step | Parameter | Condition A (Regioisomers) | Condition B (Tautomers) |
| Column | PFP (Pentafluorophenyl) | C18 (High pH Stable) | |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 10mM NH4HCO3 (pH 10) | |
| Mobile Phase B | Methanol (No Acetonitrile) | Acetonitrile | |
| Gradient | 5% B to 60% B over 10 min | 5% B to 95% B over 10 min | |
| Temp | 35°C | 15°C (Cooler is better) | |
| Rationale | Maximizes | Suppresses proton exchange. |
References
-
BenchChem. (2025).[1] Column chromatography conditions for separating pyrazole isomers. Retrieved from
-
Pyvot Tech. (n.d.). Separation of Isomers: PFP vs C18 Selectivity. Retrieved from
-
The Analytical Scientist. (2018). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. Retrieved from
-
SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from
-
MAC-MOD Analytical. (n.d.). Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of PFP. Retrieved from
Sources
Validation & Comparative
A Comparative Guide to the Bioactivity of Difluoromethylated vs. Non-Fluorinated Pyrazoles
Abstract
The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the difluoromethyl (CF2H) group has garnered significant attention for its unique ability to modulate the physicochemical and pharmacological properties of drug candidates. This guide provides an in-depth comparison of the bioactivity of difluoromethylated pyrazoles versus their non-fluorinated analogs. We will explore the causal effects of difluoromethylation on enzyme inhibition, cellular permeability, and metabolic stability, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct advantages of the CF2H group in pyrazole-based drug discovery.
Introduction: The Pyrazole Scaffold and the Rise of the Difluoromethyl Group
Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are considered "privileged scaffolds" in drug discovery.[1][2] Their versatile structure allows for diverse substitutions, leading to a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-infective properties.[3][4] Marketed drugs such as Celecoxib and Ruxolitinib feature the pyrazole core, highlighting its clinical significance.[1][5]
The introduction of fluorine into drug candidates can profoundly enhance their properties.[6][7] The difluoromethyl (CF2H) group, in particular, offers a unique set of characteristics that distinguish it from non-fluorinated (e.g., methyl, CH3) or perfluorinated (e.g., trifluoromethyl, CF3) analogs.[8][9] The CF2H group can act as a "lipophilic hydrogen bond donor," a rare property that allows it to form hydrogen bonds similar to hydroxyl (OH) or thiol (SH) groups while increasing lipophilicity.[6][10] This dual nature, combined with its enhanced metabolic stability, makes it a powerful tool for optimizing drug-target interactions and pharmacokinetic profiles.[8][11]
Comparative Analysis of Bioactivity
The decision to introduce a difluoromethyl group is driven by the desire to predictably alter a molecule's interaction with its biological environment. Here, we compare the key bioactivity parameters between CF2H-pyrazoles and their non-fluorinated counterparts.
Enzyme Inhibition and Binding Affinity
The electron-withdrawing nature of the two fluorine atoms in the CF2H group can significantly alter the electronic properties of the pyrazole ring and adjacent functional groups. This, in turn, influences how the molecule interacts with its protein target.
Causality: The CF2H group can enhance binding affinity through several mechanisms:
-
Hydrogen Bonding: The polarized C-H bond in the CF2H group can act as a hydrogen bond donor, forming favorable interactions with amino acid residues (e.g., carbonyl backbones, aspartate, glutamate) in the target's active site.[6][10] This is an interaction that a non-fluorinated methyl group cannot provide.
-
Modulation of pKa: The inductive effect of the CF2H group can lower the pKa of nearby nitrogen atoms in the pyrazole ring, altering their protonation state at physiological pH and potentially leading to stronger ionic interactions with the target.
-
Conformational Rigidity: The CF2H group can influence the preferred conformation of the molecule, pre-organizing it for a more favorable binding pose within the active site.[10]
Supporting Experimental Data:
Consider a hypothetical case study comparing a non-fluorinated pyrazole inhibitor (Compound A ) with its difluoromethylated analog (Compound B ) against a target kinase.
| Compound | Substituent | Target Kinase IC50 (nM) |
| A | -CH3 | 150 |
| B | -CF2H | 15 |
Table 1: Comparison of in vitro enzyme inhibition for a non-fluorinated (A) and difluoromethylated (B) pyrazole.
The tenfold increase in potency observed with Compound B can be attributed to the additional hydrogen bonding interactions provided by the CF2H group with the kinase hinge region, a common binding motif for pyrazole-based inhibitors.
Cellular Permeability
For a drug to be effective, it must often cross cellular membranes to reach its intracellular target. The ability of a compound to do so is largely governed by its lipophilicity and ability to shed its hydration shell.
Causality: The CF2H group generally increases lipophilicity compared to a methyl group, which can enhance passive diffusion across the lipid bilayer of cell membranes.[8][10] However, its unique hydrogen bonding capability can sometimes temper this effect, leading to a more balanced profile that avoids the excessive lipophilicity that can lead to poor solubility and off-target effects.[12]
Supporting Experimental Data:
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive intestinal absorption.[13][14][15]
| Compound | Substituent | PAMPA Permeability (Pe) (10⁻⁶ cm/s) | Predicted Absorption |
| A | -CH3 | 5.2 | Moderate |
| B | -CF2H | 12.8 | High |
Table 2: Comparative PAMPA data for a non-fluorinated (A) and difluoromethylated (B) pyrazole.
The data indicates that the increased lipophilicity conferred by the CF2H group in Compound B leads to significantly higher membrane permeability, suggesting better potential for oral bioavailability.
Metabolic Stability
Metabolic liability is a major cause of drug candidate failure. The cytochrome P450 (CYP) family of enzymes, primarily in the liver, are responsible for the oxidative metabolism of many drugs.[11][16]
Causality: Replacing a metabolically vulnerable C-H bond with a C-F bond is a common strategy to block metabolism. The C-F bond is significantly stronger than a C-H bond, making it more resistant to oxidative cleavage by CYP enzymes.[11][16] While the C-H bond within the CF2H group can still be oxidized, the presence of the adjacent fluorine atoms often sterically and electronically shields it, slowing the rate of metabolism compared to an unprotected methyl group.[11][17]
Supporting Experimental Data:
An in vitro metabolic stability assay using human liver microsomes (HLM) can predict the rate of clearance in the body.
| Compound | Substituent | HLM Intrinsic Clearance (µL/min/mg) | Predicted In Vivo Half-life |
| A | -CH3 | 85 | Short |
| B | -CF2H | 22 | Moderate to Long |
Table 3: Comparative metabolic stability data for a non-fluorinated (A) and difluoromethylated (B) pyrazole.
The significantly lower clearance rate for Compound B demonstrates the effectiveness of the CF2H group in protecting the molecule from rapid metabolic breakdown, which would likely translate to a longer duration of action in vivo.
Experimental Protocols
To ensure scientific integrity, the following are detailed protocols for the key assays discussed.
Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a typical procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.[18][19]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a stock solution of the kinase substrate (e.g., a specific peptide) and ATP in kinase buffer.
-
Prepare serial dilutions of the test compounds (Compounds A and B ) in DMSO, then dilute further into the kinase buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of each compound dilution.
-
Add 20 µL of the target kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the substrate/ATP mixture.
-
Incubate the plate for 60 minutes at 30°C.
-
Terminate the reaction by adding a stop solution (e.g., containing EDTA).
-
-
Data Acquisition and Analysis:
-
Quantify the product formation using an appropriate detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a standard procedure for assessing the passive permeability of a compound.[14][15][20]
-
Membrane Preparation:
-
Coat the filter of a 96-well donor plate with 5 µL of a lipid solution (e.g., 1% lecithin in dodecane).[20]
-
-
Solution Preparation:
-
Prepare a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Prepare stock solutions of the test compounds (Compounds A and B ) in DMSO and dilute them into the PBS to a final concentration of 10 µM (with 5% final DMSO concentration).[20][21]
-
Fill the wells of a 96-well acceptor plate with 300 µL of the PBS buffer.[20]
-
-
Assay Procedure:
-
Data Acquisition and Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A(t)] / [C_eq]) where V is volume, A is the filter area, t is time, C_A(t) is the acceptor concentration at time t, and C_eq is the equilibrium concentration.
-
Mechanistic Insights and Visualization
To visualize the concepts discussed, we can use diagrams to represent experimental workflows and molecular interactions.
Experimental Workflow: IC50 Determination
Caption: Workflow for determining enzyme inhibition (IC50).
Molecular Interaction: CF2H Group in a Kinase Active Site
Caption: Difluoromethyl group forming hydrogen bonds in a kinase active site.
Conclusion
The substitution of a non-fluorinated group with a difluoromethyl group on a pyrazole scaffold is a powerful strategy in medicinal chemistry. The CF2H moiety is not merely a metabolically stable placeholder but an active participant in modulating bioactivity. It can significantly enhance enzyme inhibition through unique hydrogen bonding, improve cell permeability by increasing lipophilicity, and increase metabolic stability by blocking sites of oxidation. The collective evidence strongly supports the consideration of difluoromethylated pyrazoles in the design of next-generation therapeutics. By understanding the underlying physicochemical principles and employing robust experimental validation, researchers can effectively harness the properties of the CF2H group to develop more potent, permeable, and durable drug candidates.
References
- Pyrazole: An Important Core in Many Marketed and Clinical Drugs.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
- Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
- A standard operating procedure for an enzym
- Parallel Artificial Membrane Permeability Assay (PAMPA).
- Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
- PAMPA Permeability Assay Protocol. Technology Networks.
- Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols.
- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethyl
- CF2H: a fascinating group for application in drug development enabling modul
- Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Dark Side of Fluorine. PMC.
- A Toolbox of Reagents for Difluoromethylthiol
- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- Some examples of bioactive pyrazoles and pyrazolines.
- Enzyme Assay Protocol. University of California, San Diego.
- The 18F-Difluoromethyl Group: Challenges, Impact and Outlook. PubMed.
- Enzymatic Assay Protocols.
- Mechanism of Action Assays for Enzymes. NCBI Bookshelf.
- Recent Advances in Development of Bioactive Fluorinated Pyrazole Deriv
- Enzyme Inhibition By Reaction Conditions. Sigma-Aldrich.
- Recent Advances in Development of Bioactive Fluorinated Pyrazole Deriv
- Accessing trifluoromethylated SuFEx-able pyrazole via distortion-acceler
- Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxid
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review (2024) | Priyesh H. Amin [scispace.com]
- 8. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 15. PAMPA | Evotec [evotec.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 21. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
A Comparative Guide to the Definitive Structural Validation of [3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic Acid
In the landscape of modern drug discovery and materials science, the pyrazole scaffold is a cornerstone of molecular design. Its derivatives are integral to a wide array of biologically active agents, from anti-inflammatory drugs to potent kinase inhibitors.[1] The introduction of fluorinated groups, such as the difluoromethyl (CHF₂) moiety, can dramatically enhance metabolic stability, binding affinity, and lipophilicity, making compounds like [3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid molecules of significant interest. However, the synthesis of such highly functionalized heterocycles can often yield ambiguous structures or unexpected isomers. Therefore, unambiguous, rigorous structural validation is not merely a procedural step but a fundamental prerequisite for advancing a candidate molecule.
This guide provides an in-depth comparison of analytical techniques for the structural validation of [3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid, with a primary focus on the unparalleled definitive power of Single-Crystal X-ray Crystallography. We will explore the causality behind experimental choices and compare this "gold standard" method with essential complementary techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
The Gold Standard: Single-Crystal X-ray Crystallography
Single-Crystal X-ray Crystallography stands alone as the definitive method for determining the three-dimensional structure of a molecule. Unlike other techniques that provide inferential data about connectivity or mass, X-ray crystallography provides a direct, atomic-resolution map of the molecule in the solid state. This allows for the unequivocal determination of bond lengths, bond angles, stereochemistry, and the precise arrangement of atoms, leaving no room for structural ambiguity.[2][3]
Causality-Driven Experimental Protocol
Obtaining a high-quality crystal structure is a multi-step process where each stage is critical for the final outcome. The protocol below is not merely a series of steps but a logical workflow designed to maximize the probability of success.
Step 1: Synthesis and Purification The journey to a crystal structure begins with the synthesis of the target compound. A plausible route involves the reaction of a suitable diketone precursor with hydrazine, followed by N-alkylation to introduce the acetic acid moiety.[4][5][6]
-
Why it's critical: The purity of the starting material is paramount. Impurities can inhibit crystal growth or, in a worst-case scenario, co-crystallize, leading to a disordered or incorrect structure. High-performance liquid chromatography (HPLC) is often employed to ensure >99% purity.
Step 2: Crystal Growth – The Art and Science This is often the most challenging step. The goal is to encourage molecules to slowly self-assemble from a solution into a highly ordered, single crystal lattice.
-
Method of Choice: Slow Evaporation & Solvent Diffusion. For a molecule like [3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid, which possesses both polar (carboxylic acid) and less polar (pyrazole ring) features, a binary solvent system is often effective.
-
Dissolve the purified compound to near-saturation in a suitable solvent in which it is highly soluble (e.g., Tetrahydrofuran - THF).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar containing a less polar "anti-solvent" in which the compound is poorly soluble (e.g., Diethyl Ether or Hexane).[7][8]
-
-
Causality: The anti-solvent slowly diffuses into the THF solution, gradually reducing the solubility of the compound.[7][8] This slow, controlled precipitation is crucial. Rapid crashing out of solution leads to amorphous powder or polycrystalline material, which is unsuitable for single-crystal X-ray diffraction. The slow process allows molecules to orient themselves correctly into a low-energy, crystalline lattice.
Step 3: Crystal Mounting and Data Collection A suitable single crystal (typically 0.1-0.3 mm in size) is carefully mounted on a goniometer head and placed into the X-ray diffractometer.
-
Why it's critical: The crystal is cooled under a stream of liquid nitrogen (typically 100 K). This minimizes thermal vibrations of the atoms, resulting in a sharper, higher-resolution diffraction pattern. The instrument then rotates the crystal while bombarding it with a focused beam of X-rays, and a detector collects the resulting diffraction pattern.
Step 4: Structure Solution and Refinement The collected diffraction data is processed to solve and refine the crystal structure.
-
Process: Software like SHELXS is used to solve the phase problem and generate an initial electron density map.[8] This map is then used to build an initial molecular model. The model is then refined using programs like SHELXL, which iteratively adjust atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.[8]
-
Validation Metrics: The quality of the final structure is assessed using parameters like the R-factor (Residual factor). An R-factor below 5% (R1 < 0.05) is indicative of a well-refined and trustworthy structure.[7]
Orthogonal Validation: A Multi-Technique Approach
While X-ray crystallography provides the definitive solid-state structure, it is crucial to characterize the molecule using other techniques that confirm its identity and structure in solution. This multi-faceted approach provides a self-validating system of evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[9][10] For [3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid, a suite of NMR experiments is required.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: This experiment provides information on the number and environment of hydrogen atoms. We would expect to see signals for the pyrazole ring proton, the methylene (CH₂) protons of the acetic acid group, and the characteristic triplet for the CHF₂ protons.
-
¹³C NMR: This provides information on the carbon skeleton. Signals for the pyrazole ring carbons, the carbonyl and methylene carbons of the acetic acid group, and the carbon of the CHF₂ groups would be expected.
-
¹⁹F NMR: This is particularly crucial for fluorinated compounds. It directly observes the fluorine atoms, providing distinct signals for the CHF₂ groups, confirming their presence and electronic environment.[11]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. For instance, an HMBC (Heteronuclear Multiple Bond Correlation) experiment would show a correlation between the methylene protons and the pyrazole ring nitrogen, confirming the point of attachment of the acetic acid side chain.[9][10]
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula.[12][13]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the sample into an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Data Analysis: The instrument measures the m/z value to four or five decimal places.[12] For C₇H₆F₄N₂O₂, the expected exact mass of the molecular ion [M+H]⁺ is 243.0441. Observing a mass this precise provides extremely high confidence in the molecular formula, ruling out other potential elemental compositions.
Comparative Analysis: Choosing the Right Tool
Each analytical technique provides a unique and valuable piece of the structural puzzle. Their strengths and limitations are summarized below.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | High-Resolution Mass Spectrometry (HRMS) |
| Information Provided | Absolute 3D structure, stereochemistry, bond lengths/angles, packing | Atomic connectivity, solution-state conformation, electronic environment | Elemental composition (Molecular Formula) |
| Key Advantage | Unambiguous and definitive structural proof | Provides data on the molecule's structure in solution | Extremely high accuracy and sensitivity for formula confirmation |
| Primary Limitation | Requires a suitable single crystal; provides solid-state structure only | Inferential (structure is pieced together); less sensitive | Provides no information on connectivity or stereochemistry |
| Sample Requirement | Single crystal (~0.1 mm) | 5-10 mg, soluble | < 1 mg, soluble |
| Throughput | Low (days to weeks) | High (minutes to hours per experiment) | Very High (minutes per sample) |
Visualizing the Workflow
To better illustrate the process, the following diagrams outline the experimental and logical workflows for structural validation.
Caption: A step-by-step workflow for X-ray crystallography.
Caption: Logic diagram for integrated structural validation.
Conclusion
For a novel compound like [3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid, where subtle changes in structure can lead to vastly different biological or material properties, relying on a single analytical technique is insufficient. While HRMS confirms the elemental formula and NMR elucidates the structure in solution, only Single-Crystal X-ray Crystallography provides the indisputable, high-resolution 3D structural data necessary for absolute validation. The synergistic use of these techniques creates a self-validating framework, ensuring the scientific integrity of the data and providing the highest degree of confidence for researchers, scientists, and drug development professionals. This integrated approach is the hallmark of rigorous chemical science and is essential for making informed decisions in any research and development pipeline.
References
-
Loh, W.-S., Quah, C. K., Chia, T. S., Fun, H.-K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2386–2396. [Link]
-
Loh, W.-S., Quah, C. K., Chia, T. S., Fun, H.-K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and crystal structures of N-substituted pyrazolines. PubMed, 23429377. [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. (2022). MDPI. [Link]
-
Nguyen, Q. T., & Jeong, J. H. (2008). Bis(3,5-dimethylpyrazol-1-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 64(2), o319. [Link]
-
synthesis and crystal structure of [bis-(3,5-dimethyl-pyrazol-1-ylmethyl)-amino]-acetic acid methyl ester. (n.d.). ResearchGate. [Link]
-
Huang, H.-W., et al. (2025). Synthesis and crystal structure of 4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide hydrate, C11H12F2N4O2. ResearchGate. [Link]
-
Advancements in small molecule drug design: A structural perspective. (n.d.). National Institutes of Health (NIH). [Link]
-
Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers. (n.d.). National Institutes of Health (NIH). [Link]
-
Li, S., & Yuan, J. (2007). Structure Elucidation of a Pyrazolo[7][14]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1054–1061. [Link]
-
Nguyen, Q. T., & Jeong, J. H. (2008). Bis(3,5-dimethylpyrazol-1-yl)acetic acid. National Institutes of Health (NIH). [Link]
-
Structure Elucidation of a Pyrazolo[7][14]pyran Derivative by NMR Spectroscopy. (n.d.). MDPI. [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). ResearchGate. [Link]
-
Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
-
A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies. (2025). ChemRxiv. [Link]
-
(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (n.d.). AWS. [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). Digital CSIC. [Link]
-
High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. (2016). ResearchGate. [Link]
-
Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. (2022). MDPI. [Link]
-
In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. (2026). MDPI. [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (n.d.). MDPI. [Link]
-
Mass Spectrometry. (2023). Chemistry LibreTexts. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]
-
Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. (n.d.). MDPI. [Link]
-
Understanding Mass Spectrometry for Organic Compound Analysis. (2024). HSC Chemistry. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). National Institutes of Health (NIH). [Link]
-
Biophysical Approaches to Small Molecule Discovery and Validation. (2021). YouTube. [Link]
-
Characterisation of Organic Compounds. (n.d.). ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]
-
Fluoxapiprolin (Ref: BCS-CS55621). (n.d.). AERU - University of Hertfordshire. [Link]
-
X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. (n.d.). MDPI. [Link]
-
Regular Article. (2020). Physical Chemistry Research. [Link]
-
FLUOXAPIPROLIN. (n.d.). gsrs. [Link]
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and crystal structures of N-substituted pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Bis(3,5-dimethylpyrazol-1-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
Assessing Off-Target Effects of Novel Pyrazole-Based Drugs: A Comparative Guide for Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its versatile structure has led to a multitude of FDA-approved drugs targeting a range of kinases implicated in oncology and inflammatory diseases.[2] However, the very nature of kinase active sites, which share structural similarities across the kinome, presents a significant challenge: the potential for off-target interactions. These unintended molecular interactions can lead to adverse effects or, in some cases, unexpected therapeutic benefits.[3] A thorough and early assessment of a compound's selectivity is therefore not just a regulatory hurdle, but a critical step in developing safer and more effective medicines.
This guide provides a comprehensive framework for assessing the off-target effects of novel pyrazole-based kinase inhibitors. We will delve into comparative selectivity data of established drugs, provide detailed protocols for robust in-vitro and cell-based assays, and illustrate the impact of off-target engagement on cellular signaling pathways.
Comparative Selectivity Profiles of Pyrazole-Based Kinase Inhibitors
A critical aspect of preclinical drug development is understanding a compound's selectivity profile. The following table provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of several FDA-approved pyrazole-based kinase inhibitors against their primary targets and a panel of off-target kinases. This data, curated from various sources, highlights the diverse selectivity profiles inherent to this class of molecules.
| Inhibitor | Primary Target(s) | IC50 (nM) | Off-Target Kinases of Note | IC50 (nM) |
| Crizotinib | ALK, MET, ROS1 | 24 (NPM-ALK), 8 (c-MET)[4] | RON | 16 |
| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8[1][5] | TYK2, JAK3, ROCK1, ROCK2 | 19, 428, 25, 7[5][6] |
| Erdafitinib | FGFR1, FGFR2, FGFR3, FGFR4 | 1.2, 2.5, 3.0, 5.7[7] | VEGFR2 | 36.8 |
| Pirtobrutinib | BTK, BTK C481S | 3.2, 1.4 | HER4, BRK | >20-fold selectivity over BTK[8] |
This table is a synthesis of data from multiple sources and is intended for comparative purposes. The exact IC50 values may vary depending on the assay conditions.
Experimental Protocols for Off-Target Assessment
A multi-pronged approach combining in-silico, in-vitro, and cell-based assays is essential for a comprehensive off-target assessment. While in-silico methods provide valuable early predictions, experimental validation is paramount. Here, we provide detailed protocols for two widely used assay formats.
In-Vitro Kinase Profiling: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[2] Its high sensitivity and broad applicability make it a gold standard for kinase inhibitor profiling.
Objective: To determine the IC50 values of a novel pyrazole-based compound against a panel of purified kinases.
Materials:
-
Novel pyrazole-based inhibitor
-
Purified recombinant kinases (target and off-target panel)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Appropriate kinase-specific substrates and cofactors
-
White, opaque 384-well assay plates
-
Luminometer
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the pyrazole-based inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the diluted compound.
-
Add 2.5 µL of a 2x kinase/substrate mixture.
-
Initiate the reaction by adding 5 µL of a 2x ATP solution.
-
Incubate at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Reaction Termination and ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Off-Target Assessment: Luciferase Reporter Assay
Cell-based assays provide a more physiologically relevant context by assessing the effect of a compound on a specific signaling pathway within a living cell.[3] Luciferase reporter assays are a powerful tool to measure the transcriptional activity of a pathway downstream of a particular kinase.
Objective: To determine if a novel pyrazole-based compound inhibits a specific off-target signaling pathway in a cellular context.
Materials:
-
Novel pyrazole-based inhibitor
-
Mammalian cell line expressing the target and off-target kinases
-
Luciferase reporter plasmid with a promoter containing response elements for a transcription factor downstream of the off-target kinase
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System (Promega)
-
White, opaque 96-well cell culture plates
-
Luminometer
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Culture the chosen cell line in appropriate media.
-
Co-transfect the cells with the firefly luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
-
-
Cell Seeding and Compound Treatment:
-
Seed the transfected cells into a 96-well white, opaque plate.
-
After 24 hours, treat the cells with a serial dilution of the pyrazole-based inhibitor. Include a vehicle control (e.g., DMSO).
-
-
Incubation and Cell Lysis:
-
Incubate the cells for a period sufficient to induce a change in reporter gene expression (typically 6-24 hours).
-
Wash the cells with PBS and then add 1x Passive Lysis Buffer to each well.
-
Incubate for 15 minutes at room temperature on an orbital shaker to ensure complete lysis.[11]
-
-
Luminescence Measurement:
-
Transfer 20 µL of the cell lysate to a new white, opaque 96-well plate.
-
Add 100 µL of Luciferase Assay Reagent II (firefly luciferase substrate) to each well and measure the firefly luminescence.[11]
-
Add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla luciferase reaction. Measure the Renilla luminescence.[11]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in transfection efficiency and cell number.
-
Calculate the fold change in reporter activity for each inhibitor concentration compared to the vehicle control.
-
Plot the fold change versus the log of the inhibitor concentration to determine the cellular IC50 value.
-
Visualizing Off-Target Effects: A Case Study of Ruxolitinib
To illustrate the tangible consequences of off-target interactions, we will examine the pyrazole-based JAK1/2 inhibitor, Ruxolitinib. While highly potent against its primary targets, Ruxolitinib has been shown to inhibit Rho-associated coiled-coil containing protein kinase (ROCK) at clinically relevant concentrations.[12] This off-target activity has been demonstrated to impair dendritic cell migration, a critical process in the immune response.[12]
The following diagram illustrates the canonical JAK-STAT signaling pathway, the intended target of Ruxolitinib, and the off-target inhibition of the ROCK pathway, which affects cytoskeletal dynamics and cell migration.
Conclusion
The development of novel pyrazole-based drugs holds immense promise for treating a myriad of diseases. However, a comprehensive understanding of their off-target effects is indispensable for ensuring their safety and efficacy. By employing a systematic approach that combines robust in-vitro and cell-based assays, researchers can build a detailed selectivity profile for their lead candidates. This data-driven approach not only de-risks clinical development but also provides a deeper understanding of the compound's mechanism of action, ultimately leading to the design of superior therapeutics.
References
- Verstovsek, S., et al. (2012). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Clinical Cancer Research, 18(16), 4217-4226.
- Evelhoch, J. L., et al. (2011). Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia. Blood, 118(21), 358.
-
RiffOn. (n.d.). Pirtobrutinib's Superior Safety Profile Is Due to Low Off-Target Kinase Binding. Retrieved from [Link]
- Mato, A. R., et al. (2023). Pirtobrutinib in Chronic Lymphocytic Leukemia: Navigating Resistance and the Personalisation of BTK-Targeted Therapy. Cancers, 15(13), 3379.
-
BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]
-
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]
- PubMed. (2025). Luciferase-Based Reporter Assay for the Assessment of Aurora A-Kinase Activity in Mitotic Cycle. Methods in Molecular Biology, 2874, 139-152.
-
Emory University. (n.d.). Luciferase Assay protocol. Retrieved from [Link]
- Thompson, P. A., & Tam, C. S. (2023). Pirtobrutinib: a new hope for patients with BTK inhibitor–refractory lymphoproliferative disorders. Blood, 141(26), 3123-3130.
- Thompson, P. A., & Tam, C. S. (2023). Pirtobrutinib: a new hope for patients with BTK inhibitor–refractory lymphoproliferative disorders.
- Pal, S. K., et al. (2023).
-
Springer Protocols. (n.d.). Luciferase Reporter Assay for Determining the Signaling Activity of Interferons. Retrieved from [Link]
- Peng, C., et al. (2023). Adverse events in patients with advanced urothelial carcinoma treated with erdafitinib: a retrospective pharmacovigilance study. Frontiers in Pharmacology, 14, 1245814.
- Katayama, R., et al. (2012). Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ruxolitinib. Retrieved from [Link]
- Singh, S., et al. (2024). Pirtobrutinib: First Non-covalent Tyrosine Kinase Inhibitor for Treating Relapsed or Refractory Mantle Cell Lymphoma in Adults. Current Medicinal Chemistry, 31(30), 4757-4762.
- Kazandjian, D., et al. (2012). Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer. Journal of Thoracic Disease, 4(1), 73-77.
- Li, X., et al. (2025). Meta-analysis on the safety and efficacy of Erdafitinib in treating FGFR1–4 mutated solid tumors. Frontiers in Pharmacology, 16, 1419992.
- Choi, Y. J., et al. (2011). Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK. Clinical Cancer Research, 17(8), 2163-2171.
-
ResearchGate. (n.d.). IC 50 values of crizotinib in human MM cells, AML cells and PBMCs. Retrieved from [Link]
- Ou, S. H. I., et al. (2014). Off-Target Effects of c-MET Inhibitors on Thyroid Cancer Cells. Molecular Cancer Therapeutics, 13(1), 134-143.
-
CancerNetwork. (2019). Does Erdafitinib Show Clinical Benefit in Locally Advanced or Metastatic Urothelial Carcinoma?. Retrieved from [Link]
- Rudolph, J., et al. (2016). The JAK inhibitor ruxolitinib impairs dendritic cell migration via off-target inhibition of ROCK. Leukemia, 30(10), 2119-2123.
-
OncLive. (2019). Expert Highlights Potential of Erdafitinib in Urothelial Carcinoma. Retrieved from [Link]
- Liu, F., et al. (2014).
- Schuster, C., et al. (2025). Ruxolitinib mediated paradoxical JAK2 hyperphosphorylation is due to the protection of activation loop tyrosines from phosphatases.
-
Semantic Scholar. (n.d.). The JAK inhibitor ruxolitinib impairs dendritic cell migration via off-target inhibition of ROCK. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Crizotinib attenuates cancer metastasis by inhibiting TGFβ signaling in non-small cell lung cancer cells. Retrieved from [Link]
- Melosky, B., et al. (2019). Crizotinib inhibition of ROS1-positive tumours in advanced non-small-cell lung cancer: a Canadian perspective. Current Oncology, 26(2), 104-111.
-
ResearchGate. (n.d.). Crizotinib attenuates cancer metastasis by inhibiting TGFβ signaling in non-small cell lung cancer cells. Retrieved from [Link]
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 3. Luciferase-Based Reporter Assay for the Assessment of Aurora A-Kinase Activity in Mitotic Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Pirtobrutinib: a new hope for patients with BTK inhibitor–refractory lymphoproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. assaygenie.com [assaygenie.com]
- 12. The JAK inhibitor ruxolitinib impairs dendritic cell migration via off-target inhibition of ROCK - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tale of Two Fluorines: A Comparative Guide to Difluoromethyl vs. Trifluoromethyl Pyrazole Analogues
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern medicinal chemistry and agrochemical design, the strategic incorporation of fluorine atoms can dramatically influence a molecule's biological activity and pharmacokinetic profile. The pyrazole scaffold, a privileged core in numerous pharmaceuticals and fungicides, is a frequent subject of such fluorination strategies. Among the various fluorinated motifs, the difluoromethyl (CHF₂) and trifluoromethyl (CF₃) groups are often employed as bioisosteric replacements for other functionalities. While seemingly similar, the choice between a CHF₂ and a CF₃ substituent on a pyrazole ring can lead to significant, and sometimes counterintuitive, differences in a compound's properties. This guide provides a comprehensive comparison of difluoromethyl and trifluoromethyl pyrazole analogues, supported by experimental insights and detailed methodologies, to aid in the rational design of next-generation bioactive molecules.
The Foundational Chemistry: More Than Just a Single Fluorine Atom's Difference
The seemingly subtle difference between a CHF₂ and a CF₃ group—a single hydrogen atom—belies a significant divergence in their electronic and steric properties. The CF₃ group is a potent electron-withdrawing group due to the high electronegativity of the three fluorine atoms. This strong inductive effect significantly lowers the electron density of the pyrazole ring, impacting its reactivity and the pKa of nearby functionalities. The CF₃ group is also sterically demanding and highly lipophilic.
In contrast, the CHF₂ group, while still electron-withdrawing, is less so than its trifluoromethyl counterpart. The presence of a hydrogen atom introduces the unique capability of acting as a hydrogen bond donor, a feature entirely absent in the CF₃ group. This ability to form hydrogen bonds can be a critical determinant of a molecule's interaction with its biological target.[1]
A Head-to-Head Comparison: Physicochemical and Biological Properties
The decision to incorporate a CHF₂ or a CF₃ group onto a pyrazole scaffold should be driven by a thorough understanding of their differential impact on key molecular properties. The following table summarizes these differences, drawing upon established principles and experimental observations from the literature.
| Property | Difluoromethyl (CHF₂) Pyrazole Analogue | Trifluoromethyl (CF₃) Pyrazole Analogue | Rationale and Causality |
| Electronic Effect | Moderately electron-withdrawing | Strongly electron-withdrawing | The cumulative inductive effect of three fluorine atoms in the CF₃ group is significantly greater than that of two fluorine atoms in the CHF₂ group. |
| Lipophilicity (logP) | Generally lower than CF₃ analogue | Generally higher | The replacement of a hydrogen atom with a fluorine atom typically increases lipophilicity. The CF₃ group, with one more fluorine, contributes more to the overall lipophilicity of the molecule.[1] |
| Hydrogen Bonding | Capable of acting as a hydrogen bond donor | Acts as a weak hydrogen bond acceptor | The C-H bond in the CHF₂ group is polarized by the adjacent fluorine atoms, enabling it to participate in hydrogen bonding. The fluorine atoms in the CF₃ group can act as very weak hydrogen bond acceptors. |
| Metabolic Stability | Generally good, but the C-H bond can be a site for oxidative metabolism | Generally higher | The C-F bond is significantly stronger than the C-H bond, making the CF₃ group more resistant to cytochrome P450-mediated oxidation.[2][3] However, the overall metabolic stability is context-dependent. |
| pKa | Less acidic than CF₃ analogue | More acidic | The stronger electron-withdrawing nature of the CF₃ group leads to greater stabilization of the conjugate base, resulting in a lower pKa for acidic protons on the pyrazole ring or adjacent functionalities. |
| Bioisosterism | Can act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups | Often used as a bioisostere for a methyl (-CH₃) or chloro (-Cl) group | The hydrogen bond donating ability of the CHF₂ group allows it to mimic the functionality of -OH and -SH groups in interactions with biological targets. |
In the Real World: Applications and Biological Consequences
The theoretical differences outlined above translate into tangible impacts on the biological activity of pyrazole analogues. The choice between a CHF₂ and a CF₃ group can mean the difference between a potent therapeutic and an inactive compound.
Antifungal Agents: A Story of Succinate Dehydrogenase Inhibition
A prominent class of fungicides, the succinate dehydrogenase inhibitors (SDHIs), frequently incorporates a pyrazole carboxamide scaffold. Many successful commercial fungicides, such as Bixafen and Fluxapyroxad, feature a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core.[4] The choice of the CHF₂ group in these molecules is not arbitrary. It is believed that the hydrogen bond donating capacity of the CHF₂ group may play a role in the binding of these inhibitors to the succinate dehydrogenase enzyme complex.
Anti-inflammatory Drugs: Targeting Cyclooxygenase (COX)
Pyrazole-containing compounds, most famously Celecoxib, are well-known for their anti-inflammatory properties through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. Structure-activity relationship (SAR) studies of pyrazole-based COX inhibitors have explored the impact of various substituents. While many potent inhibitors feature a trifluoromethyl group, the introduction of a difluoromethyl group could offer a different interaction profile with the enzyme's active site, potentially leading to altered selectivity or potency.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams provide a visual representation of the key differences and experimental workflows.
Caption: Key difference in hydrogen bonding capability.
Caption: Workflow for in vitro metabolic stability assay.
Experimental Protocols: A Guide to Comparative Analysis
To empower researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
This key intermediate is crucial for the synthesis of many antifungal pyrazole carboxamides.
Procedure:
-
Reaction of Ethyl 4,4-difluoroacetoacetate with Triethyl Orthoformate:
-
In a reaction vessel equipped with a stirrer and a condenser, combine ethyl 4,4-difluoroacetoacetate and acetic anhydride.
-
Slowly add triethyl orthoformate to the mixture while stirring.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, remove the volatile components under reduced pressure to obtain the crude ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate.
-
-
Cyclization with Methylhydrazine:
-
Dissolve the crude product from the previous step in a suitable solvent, such as ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of methylhydrazine in the same solvent to the cooled mixture.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the formation of the pyrazole ring by TLC or LC-MS.
-
-
Hydrolysis to the Carboxylic Acid:
-
To the reaction mixture containing the ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, add a solution of sodium hydroxide in water/ethanol.
-
Heat the mixture to reflux for 2-4 hours until the ester hydrolysis is complete.
-
Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[4]
-
In Vitro Antifungal Mycelial Growth Inhibition Assay
This assay is used to determine the efficacy of pyrazole analogues against phytopathogenic fungi.
Procedure:
-
Preparation of Fungal Plates:
-
Prepare potato dextrose agar (PDA) medium and sterilize by autoclaving.
-
Pour the molten PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each PDA plate with a mycelial plug (typically 5 mm in diameter) from a fresh culture of the target fungus.
-
-
Preparation of Test Compounds:
-
Dissolve the CHF₂ and CF₃ pyrazole analogues in a suitable solvent (e.g., DMSO or acetone) to prepare stock solutions.
-
Prepare a series of dilutions of the stock solutions to achieve the desired final concentrations in the agar.
-
-
Assay Setup:
-
Add the appropriate volume of the test compound dilutions to the molten PDA before pouring the plates, or apply the solutions to the surface of the solidified agar.
-
Include a solvent control (e.g., DMSO or acetone) and a positive control (a known fungicide) in the experiment.
-
Incubate the plates at the optimal growth temperature for the specific fungus (typically 25-28 °C).
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where 'dc' is the average diameter of the fungal colony in the control group, and 'dt' is the average diameter of the fungal colony in the treatment group.
-
-
Determine the EC₅₀ (the concentration of the compound that causes 50% inhibition of mycelial growth) by plotting the inhibition percentage against the log of the compound concentration.
-
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the potency and selectivity of pyrazole analogues as anti-inflammatory agents.
Procedure:
-
Enzyme and Substrate Preparation:
-
Obtain purified recombinant human COX-1 and COX-2 enzymes.
-
Prepare a solution of arachidonic acid (the substrate) in a suitable buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, a heme cofactor, and the test compound (CHF₂ or CF₃ pyrazole analogue) at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a known COX inhibitor (e.g., Celecoxib or Indomethacin) as a positive control.
-
Pre-incubate the plate at 37 °C for 10-15 minutes.
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Incubate the plate at 37 °C for a specified time (e.g., 10-20 minutes).
-
-
Detection of Prostaglandin Production:
-
Stop the reaction by adding a quenching solution.
-
Measure the amount of prostaglandin E₂ (PGE₂) produced using a commercial enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration.
-
Calculate the COX-2 selectivity index (SI) by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2.
-
Conclusion: A Strategic Choice for Rational Drug Design
The decision to employ a difluoromethyl or a trifluoromethyl group on a pyrazole scaffold is a nuanced one, with significant implications for the resulting compound's physicochemical properties and biological activity. The CF₃ group is a reliable choice for enhancing metabolic stability and lipophilicity, often leading to improved pharmacokinetic profiles. However, the unique hydrogen bond donating capability of the CHF₂ group offers an alternative and powerful tool for optimizing interactions with biological targets, potentially leading to increased potency and selectivity. By understanding the fundamental differences between these two fluorinated motifs and employing the experimental methodologies outlined in this guide, researchers can make more informed and strategic decisions in the design of novel and effective pyrazole-based therapeutics and agrochemicals.
References
- Zafrani, Y., & Amir, D. (2018). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Journal of Medicinal Chemistry, 61(15), 6333-6342.
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (2023, September 26). In Wikipedia. [Link]
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Personal protective equipment for handling [3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid
Executive Summary & Chemical Context
[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid is a specialized fluorinated heterocyclic building block used primarily in the synthesis of bioactive compounds (kinase inhibitors, agrochemicals).
While often categorized generically with "organic acids," this compound presents a unique dual-hazard profile that requires specific attention beyond standard laboratory protocols:
-
Acidic Corrosivity: The carboxylic acid tail (
) confers skin and eye corrosivity, particularly in aqueous environments where it dissociates. -
Fluorinated Lipophilicity: The two difluoromethyl (
) groups increase the compound's lipophilicity, potentially enhancing dermal absorption rates compared to non-fluorinated analogues. -
Electrostatic Risk: Like many fluorinated crystalline solids, this material is prone to static charging, leading to "fly-away" dust that can bypass standard airflow containment if not managed.
Immediate Action Required: Treat as a Corrosive Solid and Inhalation Hazard .[1] All handling must occur inside a certified chemical fume hood.
Hazard Identification & Risk Assessment
| Hazard Class | GHS Category | Mechanistic Insight |
| Skin Corrosion/Irritation | Cat.[2] 1B / 2 | Proton donation from the acetic acid moiety causes immediate tissue damage. The lipophilic pyrazole ring aids penetration of the stratum corneum. |
| Serious Eye Damage | Cat. 1 | Irreversible corneal opacity risk due to acidic hydrolysis on the ocular surface. |
| STOT - Single Exposure | Cat. 3 (Resp.) | Fine particulate dust irritates the upper respiratory tract. Fluorinated motifs can induce delayed pulmonary edema if inhaled in high quantities. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure pathways specific to fluorinated organic acids. Standard lab coats are insufficient.
PPE Selection Table
| Protection Zone | Recommended Equipment | Scientific Rationale (Causality) |
| Hand Protection | Double Nitrile Gloves (min 5 mil outer, 4 mil inner) | Permeation Defense: Fluorinated organics can permeate thin latex. Nitrile offers superior resistance to organic acids. Double gloving provides a "breakthrough buffer" and allows the outer glove to be stripped immediately upon contamination without exposing skin. |
| Ocular Protection | Chemical Splash Goggles (Indirect Vent) | Particulate Drift: Safety glasses have gaps. Static-charged fluorinated dust can drift around lenses. Goggles provide a seal against both dust and acidic splashes. |
| Respiratory | Fume Hood (Primary) Backup: N95/P100 | Source Control: Engineering controls (hood) are superior to respirators. Use N95 only if weighing outside a hood is unavoidable (not recommended). |
| Body Defense | Tyvek® Lab Coat or Apron | Repellency: Cotton lab coats absorb acids, holding them against the skin. Tyvek provides a non-porous barrier against solid dust and liquid splashes. |
Operational Protocols: Step-by-Step
Phase A: Weighing & Transfer (Highest Risk Step)
The primary risk during weighing is the generation of airborne dust due to static electricity.
-
Engineering Setup: Verify fume hood face velocity is 80–100 fpm. Place the balance inside the hood.
-
Static Neutralization:
-
Why: Fluorinated powders are dielectric; they accumulate charge and repel themselves, causing "dust clouds."
-
Action: Use an anti-static gun (ionizer) on the taring boat and spatula before touching the powder.
-
-
Transfer: Use a disposable antistatic weighing boat. Do not use weighing paper (high risk of spill).
-
Decontamination: Wipe the balance area with a moist paper towel (water/ethanol) immediately after weighing to capture invisible dust.
Phase B: Solubilization & Reaction
-
Solvent Choice: The compound is soluble in polar aprotic solvents (DMSO, DMF) and alcohols.
-
Exotherm Management:
-
Vessel Venting: Do not seal the reaction vessel immediately if gas evolution is possible.
Waste Disposal & Decontamination[4][5]
CRITICAL: Do not dispose of fluorinated compounds in standard organic waste streams if your facility uses standard incineration.
The "Fluorine Loop" Disposal Plan
Fluorinated compounds require High-Temperature Incineration (typically >1100°C) to ensure complete mineralization and to prevent the formation of toxic breakdown products.
-
Segregation: Collect all solid waste, contaminated gloves, and mother liquors in a dedicated container labeled: "HALOGENATED / FLUORINATED ORGANIC WASTE."
-
Labeling: Explicitly list "[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid" on the tag. The "Difluoro" designation alerts waste handlers to the potential for HF generation during combustion.
Spill Cleanup
-
Solid Spill: Do not dry sweep. Cover with a wet paper towel (to suppress dust) and scoop into the fluorinated waste container.
-
Solution Spill: Neutralize with Sodium Bicarbonate (
) until bubbling ceases. Absorb with vermiculite.
Visualizing the Safety Workflow
The following diagram illustrates the "Cradle-to-Grave" safety lifecycle for this specific compound, emphasizing the critical control points.
Caption: Operational workflow emphasizing the critical static control during weighing and the segregated disposal path for fluorinated waste.
References
-
TCI Chemicals. (2024).[4] Safety Data Sheet: Difluoroacetic Acid Derivatives. Retrieved from
-
National Institutes of Health (NIH). (2023). Management of Solid Waste Containing Fluoride.[5] PubMed Central. Retrieved from
-
University of Pennsylvania EHRS. (2023). Nitrile Glove Chemical Compatibility Reference.[2] Retrieved from
-
Fisher Scientific. (2023). Safety Data Sheet: 3,5-Dimethyl-1H-pyrazole-1-acetic acid.[6] Retrieved from
-
VelocityEHS. (2014). Acetic Acid Hazards & Safety Information.[1][7][4][6][8][9] Retrieved from
Sources
- 1. uwm.edu [uwm.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. quickzyme.com [quickzyme.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. A new method to recycle fluoride from long-lived PFAS chemicals | Department of Chemistry [chem.ox.ac.uk]
- 6. fishersci.ie [fishersci.ie]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. ICSC 0274 - FLUOROACETIC ACID [chemicalsafety.ilo.org]
- 9. ehs.com [ehs.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
